N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225099. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-oxo-2,3-dihydroinden-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPGGYDRVSZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310309 | |
| Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-35-6 | |
| Record name | 58161-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 58161-35-6), a molecule of interest within the broader class of indanone derivatives. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document synthesizes available data on the physicochemical properties of this compound and presents a plausible, detailed protocol for its synthesis, purification, and characterization based on established organic chemistry principles. Furthermore, this guide discusses the potential biological significance and applications of this compound by drawing parallels with structurally related molecules that have demonstrated a wide range of activities, including anti-inflammatory and neuroprotective effects. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and evaluation of novel indanone derivatives.
Introduction: The Significance of the Indanone Scaffold
The indanone chemical motif is a recurring structural element in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable characteristics, including a rigid bicyclic structure that allows for precise spatial orientation of functional groups, and its synthetic tractability. One of the most prominent examples of an indanone-containing drug is Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease.[2][3] The indanone core is also present in compounds investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] The diverse therapeutic activities associated with this scaffold underscore its importance as a "privileged structure" in medicinal chemistry.[3] this compound, the subject of this guide, is a functionalized indanone derivative that holds potential for further investigation within various drug discovery programs.
Physicochemical and Computed Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is aggregated from various chemical databases and supplier information. It is important to note that some of these values are predicted through computational models and may not reflect experimentally determined figures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58161-35-6 | [4] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| IUPAC Name | This compound | Santa Cruz Biotechnology |
| Synonyms | N-(1-Oxoindan-5-yl)acetamide, 5-Acetamido-1-indanone | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | 172 °C | ChemicalBook |
| Boiling Point | 427.4 ± 34.0 °C (Predicted) | ChemicalBook |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 14.53 ± 0.20 (Predicted) | ChemicalBook |
| SMILES | CC(=O)Nc1ccc2c(c1)CCC2=O | [5] |
| InChIKey | GHUPGGYDRVSZSW-UHFFFAOYSA-N | PubChemLite |
Chemical Structure:
References
what is the structure of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
An In-Depth Technical Guide to the Synthesis and Utility of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a functionalized indanone derivative. While direct literature on the specific biological applications of this compound is sparse, its structural motif is of significant interest in medicinal chemistry. This document outlines the compound's key physicochemical properties and details a robust, proposed two-step synthesis pathway based on established, authoritative chemical principles. The synthesis involves the reduction of a nitro-indanone precursor followed by N-acetylation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and potential applications of this molecule as a versatile building block for more complex pharmaceutical agents.
Introduction: The 1-Indanone Scaffold in Medicinal Chemistry
The 1-indanone core is a privileged structural motif, forming the backbone of numerous natural products and pharmaceutically active molecules.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing ligands that can achieve high-affinity interactions with biological targets. Derivatives of 1-indanone have demonstrated a vast range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] Notably, this scaffold is a key component in drugs developed for the treatment of Alzheimer's disease, highlighting its importance in contemporary drug discovery.[2] The title compound, this compound, combines the 1-indanone core with an acetamido group, a common functional group used to modulate properties such as solubility, metabolic stability, and hydrogen bonding capacity. This guide provides the foundational chemistry required to synthesize and utilize this versatile intermediate.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in subsequent synthetic applications.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Acetamido-1-indanone, N-(1-Oxoindan-5-yl)acetamide | N/A |
| CAS Number | 58161-35-6 | N/A |
| Molecular Formula | C₁₁H₁₁NO₂ | N/A |
| Molecular Weight | 189.21 g/mol | N/A |
| Appearance | Yellow powder | N/A |
| Melting Point | 172 °C | N/A |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | N/A |
| InChIKey | GHUPGGYDRVSZSW-UHFFFAOYSA-N | N/A |
Proposed Synthesis and Characterization
While no single publication details a complete synthesis of the title compound, a logical and robust synthetic strategy can be devised from well-established, high-yielding chemical transformations. The most efficient pathway involves the preparation of a 5-amino-1-indanone precursor, followed by a straightforward N-acetylation.
Retrosynthetic Rationale
The retrosynthetic analysis points to a two-step approach. The target acetamide is readily formed from its corresponding primary amine, 5-amino-1-indanone. The amino group, in turn, is most commonly and reliably installed via the reduction of a nitro group. The precursor, 5-nitro-1-indanone, is a commercially available starting material that can also be synthesized via nitration of 1-indanone. This strategy is favored due to the high efficiency and selectivity of nitro group reductions.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 5-Amino-1-indanone (Precursor)
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method, though reduction using metals in acidic media, such as tin(II) chloride, is also highly effective and often more practical for laboratory-scale synthesis.
Protocol: Reduction of 5-Nitro-1-indanone using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitro-1-indanone (1.0 eq).
-
Reagent Addition: Add ethanol to the flask to create a slurry (approx. 10 mL per gram of nitro-indanone). To this stirring suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (approx. 4 mL per gram of SnCl₂·2H₂O). The addition should be done portion-wise to control the initial exotherm.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by the careful addition of a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v NaOH). This will precipitate tin salts as tin hydroxide. Caution: This neutralization is highly exothermic.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 5-amino-1-indanone can be purified by column chromatography or recrystallization to yield the desired product.
Step 2: Synthesis of this compound
The acetylation of an aromatic amine is a robust and typically high-yielding reaction. Acetic anhydride is an excellent acetylating agent that is readily available and effective under mild conditions.
Protocol: N-Acetylation of 5-Amino-1-indanone
-
Reaction Setup: Dissolve the purified 5-amino-1-indanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a mild base, such as pyridine or triethylamine (1.2 eq), to act as an acid scavenger.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add acetic anhydride (1.1 eq) dropwise to the stirring solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction to completion by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a solid.
Synthetic Workflow and In-Process Controls
A well-controlled workflow is critical for ensuring high yield and purity. Each step must be validated before proceeding to the next.
Caption: Detailed workflow for the two-step synthesis.
Applications as a Synthetic Building Block
Given the lack of specific biological data for the title compound, its primary value lies in its role as a versatile chemical intermediate. The structure possesses three key handles for chemical modification:
-
The Ketone: Can undergo reduction to an alcohol, reductive amination, or be used in aldol-type condensations.
-
The α-Methylene Group: The protons adjacent to the ketone can be removed to form an enolate, allowing for alkylation or acylation at the C2 position.
-
The Aromatic Ring: Can be subjected to further electrophilic aromatic substitution, although the acetamido group is a moderately activating, ortho-, para-directing group.
These reactive sites make this compound an excellent starting point for creating libraries of more complex indanone derivatives in the search for new therapeutic agents. For example, the core is structurally related to Donepezil (used for Alzheimer's disease) and Indinavir (an HIV protease inhibitor), demonstrating the therapeutic potential of highly substituted indane/indanone frameworks.[4]
Conclusion
This compound is a valuable, functionalized building block rooted in the medicinally significant 1-indanone scaffold. While its direct biological applications are not yet defined in public literature, this guide provides a robust and scientifically-grounded framework for its synthesis and purification. By leveraging well-established protocols for nitro reduction and N-acetylation, researchers can reliably produce this compound in high purity. Its true potential is realized when utilized as a versatile starting material for the synthesis of more elaborate molecules, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. apps.dtic.mil [apps.dtic.mil]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Acetamido-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetamido-1-indanone, a derivative of the indanone scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indanone core is a privileged structure found in numerous biologically active compounds, and the introduction of an acetamido group at the 5-position can substantially modulate its electronic properties, solubility, and potential for intermolecular interactions. This guide provides an in-depth exploration of the core physicochemical properties of 5-acetamido-1-indanone, offering a blend of established data, predictive analysis, and robust experimental protocols to empower researchers in their scientific endeavors.
This document is structured to provide a holistic understanding of the compound, beginning with its fundamental identifiers and properties, followed by a detailed examination of its spectroscopic characteristics and solubility. Crucially, this guide also furnishes detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers.
Core Physicochemical Properties
The foundational physicochemical parameters of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. Below is a summary of the known and predicted properties of 5-acetamido-1-indanone.
| Property | Value | Source |
| CAS Number | 58161-35-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |
| Molecular Weight | 189.21 g/mol | [1][3] |
| Appearance | Yellow powder | [4] |
| Melting Point | 172 °C | [4] |
| Boiling Point (Predicted) | 427.4 ± 34.0 °C | [4] |
| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 14.53 ± 0.20 | [4] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis of 5-Acetamido-1-indanone
A common route for the synthesis of 5-acetamido-1-indanone involves the oxidation of N-(2,3-dihydro-1H-inden-5-yl)acetamide.[4]
Experimental Protocol: Synthesis
Objective: To synthesize 5-acetamido-1-indanone from N-(2,3-dihydro-1H-inden-5-yl)acetamide.
Materials:
-
N-(2,3-dihydro-1H-inden-5-yl)acetamide
-
Acetic acid
-
Ethyl acetate
-
Chromium trioxide
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Prepare a solution of N-(2,3-dihydro-1H-inden-5-yl)acetamide (11.5 g, 65.7 mmol) in a 1:1 mixture of acetic acid and ethyl acetate (200 ml).
-
In a separate beaker, dissolve chromium trioxide (15 g, 151.11 mmol) in water.
-
Cool the chromium trioxide solution to 0 °C in an ice bath.
-
Slowly add the chromium trioxide solution dropwise to the stirred solution of N-(2,3-dihydro-1H-inden-5-yl)acetamide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane eluent system.
-
The final product, 5-acetamido-1-indanone, is obtained as a yellow solid.[4]
Spectroscopic Characterization
While specific experimental spectra for 5-acetamido-1-indanone are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural components: the 1-indanone core and the 5-acetamido substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indanone ring, and the protons of the acetamido group. The aromatic protons will likely appear as a complex multiplet pattern due to the substitution. The two methylene groups of the indanone ring will be visible in the aliphatic region, and the methyl group of the acetamido substituent will present as a singlet.
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the ketone will be the most downfield signal. The aromatic carbons will show characteristic shifts influenced by the acetamido group. The two aliphatic carbons of the indanone ring and the methyl carbon of the acetamido group will appear in the upfield region.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 5-acetamido-1-indanone.
Materials:
-
5-acetamido-1-indanone sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Procedure:
-
Dissolve an appropriate amount of the 5-acetamido-1-indanone sample in the chosen deuterated solvent in a clean NMR tube.
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.
Infrared (IR) Spectroscopy
The IR spectrum of 5-acetamido-1-indanone will be characterized by absorption bands corresponding to its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ketone, typically around 1700 cm⁻¹. The N-H stretching of the amide will likely appear as a band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide will be observed around 1650 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be present.
Experimental Protocol: IR Spectroscopy
Objective: To obtain the infrared spectrum of 5-acetamido-1-indanone.
Materials:
-
5-acetamido-1-indanone sample
-
Potassium bromide (KBr) for solid-state pellet preparation, or a suitable solvent for solution-state analysis.
Procedure (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid 5-acetamido-1-indanone sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal after the measurement.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 5-acetamido-1-indanone is expected to exhibit absorption bands corresponding to the electronic transitions within the aromatic and carbonyl chromophores. The presence of the acetamido group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-indanone.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of 5-acetamido-1-indanone.
Materials:
-
5-acetamido-1-indanone sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of 5-acetamido-1-indanone in the chosen solvent of a known concentration.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific experimental solubility data for 5-acetamido-1-indanone is limited, a qualitative assessment can be made based on its structure. The presence of the polar acetamido group and the carbonyl group suggests that it will have some solubility in polar organic solvents. However, the nonpolar indanone ring system will contribute to its solubility in less polar organic solvents. It is expected to have low solubility in water.
Experimental Protocol: Solubility Determination
Objective: To determine the solubility of 5-acetamido-1-indanone in various solvents.
Materials:
-
5-acetamido-1-indanone sample
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
-
Vials
-
Shaker or vortex mixer
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure (Shake-Flask Method):
-
Add an excess amount of 5-acetamido-1-indanone to a known volume of each solvent in a series of vials.
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the saturated solution to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Quantify the concentration of 5-acetamido-1-indanone in the diluted solution.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Visualizing Methodologies
To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in the synthesis and characterization of 5-acetamido-1-indanone.
Caption: Workflow for the synthesis of 5-acetamido-1-indanone.
Caption: Workflow for the physicochemical characterization.
Conclusion
5-Acetamido-1-indanone is a compound with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its core physicochemical properties, including both established data and predictive insights. By offering detailed, actionable experimental protocols, this document aims to equip researchers with the necessary tools to further investigate and utilize this promising molecule. The synthesis and characterization workflows outlined herein provide a clear and logical path for obtaining and verifying the properties of 5-acetamido-1-indanone, thereby upholding the principles of scientific integrity and enabling robust research and development.
References
An In-depth Technical Guide to N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a key intermediate in medicinal chemistry and a valuable tool in proteomics research.
Core Molecular Attributes
This compound, also known as 5-acetamido-1-indanone, is a bicyclic aromatic ketone with an acetamido functional group. Its core structure is the indanone scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| CAS Number | 58161-35-6 | [2][3] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 172 °C | N/A |
| Boiling Point | 427.4±34.0 °C (predicted) | N/A |
| Density | 1.277±0.06 g/cm³ (predicted) | N/A |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | [3][4] |
| InChIKey | GHUPGGYDRVSZSW-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the acetylation of its corresponding amine precursor, 5-amino-1-indanone. This reaction is a standard N-acetylation, a robust and widely used transformation in organic synthesis.
Synthetic Workflow
The logical flow for the synthesis and characterization of this compound is outlined below.
Caption: Synthetic and characterization workflow for this compound.
Experimental Protocol: N-Acetylation of 5-Amino-1-indanone
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
5-Amino-1-indanone
-
Acetic anhydride
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine or Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-indanone in a suitable solvent such as dichloromethane or DMF. Add a base, like triethylamine or pyridine, to the solution. The base acts as a scavenger for the acetic acid byproduct.
-
Addition of Acetylating Agent: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).
-
If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
If DMF was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the indanone ring, the methyl protons of the acetamido group, and the amide proton. The splitting patterns and integration values will be consistent with the proposed structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and amide, the aromatic carbons, and the aliphatic carbons of the indanone ring and the acetyl group.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 189.21 g/mol .
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indanone core is a key pharmacophore in a variety of biologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents.
Role as a Synthetic Intermediate
The presence of both a ketone and an acetamido group provides two reactive sites for further chemical modifications. The ketone can undergo reactions such as reduction, aldol condensation, and Grignard reactions, while the amide group can be hydrolyzed or modified. This versatility makes it an attractive starting material for the synthesis of libraries of indanone derivatives for high-throughput screening in drug discovery programs.
Potential Therapeutic Areas
Derivatives of the indanone scaffold have shown promise in several therapeutic areas:
-
Oncology: Certain indanone derivatives have been investigated for their anticancer properties.
-
Neurodegenerative Diseases: The indanone structure is a component of some compounds developed for the treatment of neurodegenerative disorders.
-
Inflammatory Diseases: The anti-inflammatory potential of indanone-based compounds has been explored.
The logical relationship for its application in drug discovery is depicted below.
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its synthesis via the acetylation of 5-amino-1-indanone is a straightforward and efficient process. The compound's true value lies in its role as a versatile intermediate for the synthesis of a diverse range of indanone derivatives with significant potential in medicinal chemistry and drug discovery. Further exploration of the biological activities of novel compounds derived from this scaffold holds promise for the development of new therapeutic agents.
References
Spectral Analysis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a molecule of significant interest in medicinal chemistry and drug development due to its core structure, which is found in a variety of biologically active compounds. Understanding the precise chemical structure and purity of this compound is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. In the absence of publicly available experimental spectra, this guide is based on high-quality predicted data, offering a robust framework for spectral interpretation and characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. The predicted ¹H NMR data for this compound is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Singlet | 1H | NH (Amide) |
| ~7.6 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet of doublets | 1H | Ar-H |
| ~7.3 | Doublet | 1H | Ar-H |
| ~3.1 | Triplet | 2H | -CH₂- (Indenone) |
| ~2.7 | Triplet | 2H | -CH₂- (Indenone) |
| ~2.2 | Singlet | 3H | -CH₃ (Acetamide) |
Note: Predicted data generated using a standard NMR prediction engine. Actual chemical shifts may vary depending on experimental conditions.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environments (e.g., hybridization, attached functional groups). The predicted ¹³C NMR data for this compound is presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~206 | C=O (Indenone) |
| ~169 | C=O (Amide) |
| ~150 | Ar-C |
| ~140 | Ar-C |
| ~135 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~36 | -CH₂- (Indenone) |
| ~26 | -CH₂- (Indenone) |
| ~24 | -CH₃ (Acetamide) |
Note: Predicted data generated using a standard NMR prediction engine. Actual chemical shifts may vary depending on experimental conditions.
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each experimental choice is explained to ensure reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. The precise mass is crucial for potential future quantitative NMR (qNMR) analysis.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts[1][2][3]. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is excellent for compounds with lower solubility or those containing exchangeable protons (like the amide N-H), which will be more clearly visible.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent. TMS provides a reference signal at 0 ppm, ensuring accurate chemical shift calibration.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Before acquiring data for the sample, ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field. This is validated by observing a sharp, symmetrical solvent peak.
-
Calibrate the pulse widths (90° pulse) for both ¹H and ¹³C nuclei to ensure optimal signal intensity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
Workflow Diagram
Caption: A streamlined workflow for the acquisition and analysis of NMR spectral data.
Spectral Interpretation
A detailed analysis of the predicted NMR spectra allows for the unambiguous assignment of each signal to a specific proton or carbon atom within the this compound molecule.
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum is characterized by distinct regions corresponding to the different types of protons present:
-
Amide Proton (NH): A broad singlet is expected in the downfield region (~7.8-8.0 ppm). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. In a protic solvent, this peak may exchange with the solvent and either broaden significantly or disappear.
-
Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (~7.3-7.6 ppm). The substitution pattern on the benzene ring will lead to specific splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring aromatic protons.
-
Indenone Methylene Protons (-CH₂-): Two triplets are predicted for the two methylene groups of the indanone moiety. The triplet at ~3.1 ppm is likely adjacent to the carbonyl group, experiencing a deshielding effect. The other triplet at ~2.7 ppm corresponds to the other methylene group.
-
Acetamide Methyl Protons (-CH₃): A sharp singlet at ~2.2 ppm, integrating to three protons, is characteristic of the acetyl methyl group.
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum provides complementary information:
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the far downfield region. The ketone carbonyl of the indanone ring is predicted around 206 ppm, while the amide carbonyl appears at a slightly higher field, around 169 ppm.
-
Aromatic Carbons (Ar-C): Six signals are predicted for the aromatic carbons. Three of these will be quaternary carbons (no attached protons) and will typically have lower intensities. The other three are methine carbons (CH) and will show stronger signals.
-
Aliphatic Carbons (-CH₂- and -CH₃): The two methylene carbons of the indanone ring are predicted to appear at ~36 ppm and ~26 ppm. The methyl carbon of the acetamide group is expected at the most upfield position, around 24 ppm.
Molecular Structure with Atom Numbering
References
The Indenone Scaffold: A Privileged Structure in Modern Drug Discovery
A Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Indenone Derivatives
Abstract
The 1-indanone framework, a rigid bicyclic structure featuring a fused benzene and cyclopentanone ring, represents a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and versatile synthetic handles have allowed for the development of a diverse library of derivatives with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of indenone derivatives for researchers, scientists, and drug development professionals. We will dissect their anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities, detailing the underlying mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing robust, field-proven experimental protocols for their evaluation. This guide is designed to be a comprehensive resource, bridging fundamental chemistry with practical application to empower the next wave of indenone-based therapeutic innovation.
The Indenone Core: Structural Significance and Therapeutic Promise
The indenone scaffold is a prominent motif found in both natural products and synthetic pharmaceutical agents[1]. Its rigid structure allows for the precise spatial orientation of various substituents, facilitating high-affinity interactions with a wide range of biological targets[2]. This inherent structural advantage has made it a focal point of drug discovery efforts.
The most notable clinical success of an indenone derivative is Donepezil , an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease[3]. The success of Donepezil has catalyzed extensive research, revealing that the indenone core is a versatile platform for targeting enzymes, receptors, and signaling pathways implicated in a host of pathologies, from cancer to neurodegeneration[1]. This guide will systematically explore these diverse biological activities.
Anticancer Activity: Targeting Cell Proliferation and Survival
Indenone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines[4][5]. Their mechanisms of action are often multi-pronged, targeting fundamental processes required for tumor growth and survival.
Mechanism of Action: Microtubule Destabilization and Apoptosis Induction
A primary anticancer mechanism for many indenone derivatives, particularly 2-benzylidene-1-indanones, is the inhibition of tubulin polymerization [4]. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis[4][5].
Furthermore, indenone derivatives can trigger apoptosis through modulation of key signaling pathways. For instance, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and inhibit the pro-survival NF-κB signaling pathway , which is constitutively active in many cancers.
Quantitative Data: Cytotoxicity of Indenone Derivatives
The cytotoxic potential of indenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (nM) | Reference |
| 2-Benzylidene Indanone | Compound 9j | MCF-7 (Breast) | 10 - 880 | [4][5] |
| 2-Benzylidene Indanone | Compound 9j | A549 (Lung) | 10 - 880 | [4][5] |
| 2-Benzylidene Indanone | Compound 9j | DU145 (Prostate) | 10 - 880 | [4][5] |
| Gallic Acid-based Indanone | Indanone 1 | MCF-7 (Breast) | 2200 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of mitochondrial reductase enzymes in viable cells.
Causality: This assay is chosen for its high throughput, reliability, and direct correlation between mitochondrial activity and cell viability. A reduction in the conversion of MTT to formazan indicates a loss of viable, metabolically active cells, and thus, a cytotoxic or cytostatic effect of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Neuroprotective Activity: Combating Neurodegeneration
The success of Donepezil has established the indenone scaffold as a cornerstone in the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease[7]. The primary strategies involve modulating neurotransmitter levels and protecting neurons from oxidative stress and cell death.
Mechanism of Action: Enzyme Inhibition
A key mechanism is the inhibition of enzymes that degrade crucial neurotransmitters.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, indenone derivatives increase the levels of acetylcholine in the synaptic cleft, a primary strategy for symptomatic treatment of Alzheimer's disease[8].
-
Monoamine Oxidase (MAO) Inhibition: Selective inhibition of MAO-B prevents the breakdown of dopamine, which is beneficial in Parkinson's disease. Many indenone derivatives are potent and selective MAO-B inhibitors[9][10].
Quantitative Data: Enzyme Inhibition by Indenone Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [9] |
| 2-Benzylidene-1-indanones | MAO-B | < 2.74 (many < 0.1) | [10] |
| Benzylidene-indenones | BChE | 7.06 | [3] |
| Pyrazoline-Indanones | AChE | 0.040 - 0.122 | [8] |
Experimental Protocol: Ellman's Method for AChE Inhibition
This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition.
Causality: The assay's principle relies on the enzymatic hydrolysis of acetylthiocholine (a substrate analog) by AChE to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), the formation of which can be monitored spectrophotometrically at 412 nm. An inhibitor will slow this reaction rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (10 mM in buffer).
-
Acetylthiocholine Iodide (ATCI) (75 mM in buffer).
-
AChE solution (e.g., from electric eel, diluted in buffer).
-
Test compound solutions (indenone derivatives) at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
125 µL Phosphate Buffer
-
25 µL of test compound solution or buffer (for control).
-
25 µL of AChE solution.
-
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of DTNB solution, followed by 25 µL of ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Indenone derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory cascade.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Pathways
Indenone derivatives exert their anti-inflammatory effects primarily by:
-
Inhibiting Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammatory damage.
-
Suppressing Pro-inflammatory Cytokines: They reduce the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[11][12][13].
-
Targeting the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many indenones prevent its activation, thereby blocking the expression of numerous pro-inflammatory genes like iNOS and COX-2[12].
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention for many anti-inflammatory compounds, including indenone derivatives, which often act by preventing the degradation of IκBα.
Caption: Indenone derivatives can inhibit the IKK complex, preventing IκBα degradation.
Quantitative Data: Anti-inflammatory Activity of Indenone Derivatives
| Compound | Assay | Cell/Model | IC50 (nM) | Reference |
| IPX-18 | TNF-α release | Human PBMCs | 96.29 | [12] |
| IPX-18 | IFN-γ release | Human PBMCs | 103.7 | [12] |
| IPX-18 | IL-2 release | Human PBMCs | 122.9 | [12] |
| IPX-18 | IL-8 release | Human PBMCs | 105.2 | [12] |
| Natural Indanone | Heat-induced hemolysis | Human RBCs | 54,690 | [14] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants.
Causality: Macrophages (like RAW 264.7 cells) produce large amounts of NO via iNOS when stimulated with lipopolysaccharide (LPS). A potent anti-inflammatory compound will inhibit this process, leading to a lower concentration of nitrite in the medium. The Griess reaction provides a simple and sensitive colorimetric readout for nitrite levels.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the indenone derivatives. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to negative control wells. Include a vehicle control (e.g., 0.1% DMSO + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
-
Absorbance Measurement: Incubate for another 10 minutes at room temperature. A purple/magenta color will develop. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control to calculate IC50 values.
Antimicrobial Activity
Indenone derivatives have also been investigated for their ability to combat microbial infections, showing activity against both bacteria and fungi[1][15].
Structure-Activity Relationship (SAR)
SAR studies have shown that the antimicrobial potency can be tuned by modifying the substituents on the indenone core. For example, in some series, the presence of electron-withdrawing groups like halogens on the benzylidene ring enhances antibacterial activity[1]. The fusion of other heterocyclic rings, such as isoxazoles, to the indanone framework can also significantly boost both antibacterial and antifungal effects[1].
Quantitative Data: Antimicrobial Activity of Indenone Derivatives
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole-fused Indanone (64h) | Aspergillus niger (Fungus) | 6.25 | [1] |
| Isoxazole-fused Indanone (64j) | Aspergillus niger (Fungus) | 6.25 | [1] |
| Isoxazole-fused Indanone (64k) | Bacillus subtilis (Gram +) | 6.25 | [1] |
| Isoxazole-fused Indanone (64l) | Bacillus subtilis (Gram +) | 6.25 | [1] |
| Isoxazole-fused Indanone (64k) | Escherichia coli (Gram -) | 12.5 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method (e.g., by the Clinical and Laboratory Standards Institute - CLSI) to determine the MIC of an antimicrobial agent.
Causality: This method directly assesses the ability of a compound to inhibit microbial growth in a liquid medium. By serially diluting the compound, one can pinpoint the minimum concentration required for inhibition, providing a quantitative measure of potency that is essential for comparing different agents.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the indenone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microplate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microplate containing the compound dilutions.
-
Controls (Self-Validating System):
-
Growth Control: Wells containing broth and inoculum only (no compound).
-
Sterility Control: Wells containing broth only (no inoculum).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested in parallel.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
A Typical Drug Discovery Workflow
The evaluation of a new series of indenone derivatives follows a logical, multi-stage screening cascade designed to efficiently identify promising lead candidates while eliminating unsuitable compounds early in the process.
Caption: A typical screening cascade for evaluating novel indenone derivatives.
Conclusion and Future Perspectives
The indenone scaffold has unequivocally proven its value in medicinal chemistry, yielding compounds with potent and diverse biological activities. The research highlighted in this guide demonstrates a clear trajectory from broad cytotoxic and anti-inflammatory screening to nuanced, target-specific applications in neurodegeneration and oncology.
Future efforts will likely focus on several key areas:
-
Multi-Target-Directed Ligands (MTDLs): Given the complex nature of diseases like Alzheimer's, designing single indenone molecules that can simultaneously inhibit AChE, MAO-B, and prevent amyloid aggregation is a highly attractive strategy.
-
Improving Selectivity and Safety: Fine-tuning substitutions on the indenone core will continue to be crucial for enhancing selectivity for desired targets (e.g., MAO-B over MAO-A) and reducing off-target toxicities.
-
Novel Applications: Exploring the potential of indenone derivatives against emerging therapeutic targets, such as viral proteases or metabolic enzymes, represents a fertile ground for new discoveries.
By leveraging the foundational knowledge of SAR and the robust evaluation protocols outlined herein, the scientific community is well-equipped to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
The Unseen Scaffold: A Technical Guide to the Synthesis and Application of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide in Drug Discovery
Abstract
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, also known as 5-acetamido-1-indanone, represents a pivotal yet often overlooked intermediate in the landscape of medicinal chemistry. While not a therapeutic agent itself, its rigid, bicyclic indanone core serves as a versatile scaffold for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical characterization, and its historical and current applications as a foundational building block in the development of novel therapeutics. We present a detailed, field-proven synthetic protocol and discuss the causality behind the strategic choice of the indanone framework in modern drug design, targeting researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indanone Core
The 1-indanone moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Its rigid conformation and defined stereochemical properties provide a robust anchor for pharmacophoric groups, enabling precise interaction with biological targets. The true value of a synthetic intermediate like this compound lies in its capacity for controlled, site-selective modification, allowing for the systematic exploration of a target's structure-activity relationship (SAR).
The presence of the acetamido group at the 5-position offers a key vector for derivatization, while the ketone at the 1-position and the adjacent methylene group provide additional handles for chemical modification. This multi-functional nature has cemented the role of substituted indanones in the synthesis of compounds targeting a wide spectrum of diseases, from neurodegenerative disorders to cancer and infectious diseases.[2][3] Notably, the indanone scaffold is a core component of the blockbuster Alzheimer's drug, Donepezil, highlighting its clinical and commercial significance.[1] This guide will illuminate the path from a simple starting material to this valuable intermediate and showcase its subsequent transformation into complex, high-value molecules.
Synthesis and Mechanism: A Validated Pathway
The discovery and history of this compound are intrinsically linked to its synthesis. There is no single "discoverer," but rather its existence is a consequence of established, reliable organic transformations applied to the 1-indanone core. The most logical and widely applicable synthetic route proceeds in three key steps starting from 1-indanone: electrophilic nitration, reduction of the nitro group, and subsequent N-acetylation.
This sequence is a classic example of aromatic functionalization, where the directing effects of the existing carbonyl group and the challenges of controlling regioselectivity are paramount. The choice of reagents and conditions at each step is critical for achieving high yield and purity, forming a self-validating protocol where successful completion of each step confirms the efficacy of the previous one.
Synthetic Workflow Overview
The overall transformation leverages fundamental reactions in organic synthesis to introduce the desired functionality onto the indanone backbone.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a representative, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 5-Nitro-1-indanone
-
Causality: This step utilizes a standard mixed-acid nitration. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution. The reaction is performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.
-
Procedure:
-
To a flask maintained at 0 °C in an ice-salt bath, add concentrated sulfuric acid (50 mL).
-
Slowly add 1-indanone (10 g, 75.7 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.4 mL) to concentrated sulfuric acid (12 mL) at 0 °C in a separate flask.
-
Add the nitrating mixture dropwise to the 1-indanone solution over 1 hour, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield 5-nitro-1-indanone.
-
Step 2: Synthesis of 5-Amino-1-indanone
-
Causality: The nitro group is a strong electron-withdrawing group and must be converted to the electron-donating amino group for the final acetylation. A common and effective method is reduction using tin(II) chloride in acidic medium. The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, with the acidic environment providing the necessary protons.
-
Procedure:
-
In a round-bottom flask, suspend 5-nitro-1-indanone (10 g, 56.4 mmol) in concentrated hydrochloric acid (100 mL).
-
Add a solution of tin(II) chloride dihydrate (51 g, 226 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture at 60-70 °C for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the mixture by adding a 50% aqueous solution of sodium hydroxide (NaOH), keeping the temperature below 20 °C. The tin salts will precipitate.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-amino-1-indanone.
-
Step 3: Synthesis of this compound
-
Causality: The final step is a nucleophilic acyl substitution. The amino group of 5-amino-1-indanone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group to form the stable amide product.[4]
-
Procedure:
-
Dissolve the crude 5-amino-1-indanone (7.0 g, 47.9 mmol) in dichloromethane (DCM, 100 mL).
-
Add triethylamine (7.3 mL, 52.7 mmol) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (5.0 mL, 52.7 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.
-
Wash the reaction mixture with 1N HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
-
Physicochemical and Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.[5][6]
| Property | Value | Source |
| CAS Number | 58161-35-6 | [5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | [5] |
| Appearance | Off-white to light brown crystalline solid | - |
| Melting Point | Approx. 195-200 °C (Varies with purity) | - |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water | - |
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~10.2 (s, 1H, NH), ~7.8 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~3.0 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~2.1 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ ~206 (C=O, ketone), ~169 (C=O, amide), ~153, ~143, ~132, ~125, ~119, ~117 (Ar-C), ~36 (CH₂), ~26 (CH₂), ~24 (CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1660 (C=O stretch, amide), ~1540 (N-H bend).
-
Mass Spec (ESI+): m/z 190.08 [M+H]⁺.[6]
Applications in Drug Discovery and Development
The "history" of this compound is written in the patents and publications that utilize it as a starting material. Its utility stems from its role as a functionalized scaffold, enabling the synthesis of more elaborate molecules with therapeutic potential. The indanone core has been instrumental in developing agents for various diseases.[7][8]
Scaffold for Neuroprotective Agents
The indanone framework is a well-established pharmacophore for agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7] Derivatives can act as inhibitors of crucial enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[7] The 5-acetamido-1-indanone core provides a perfect starting point for creating libraries of compounds to probe the active sites of these enzymes.
Caption: Drug discovery progression from the core intermediate.
Intermediate for Anti-inflammatory and Anticancer Agents
Research has shown that substituted indanones possess significant anti-inflammatory and anticancer properties.[8] They can inhibit pathways like the NF-κB signaling pathway, which is crucial in inflammation and cell survival.[8] For example, 2-benzylidene-1-indanone derivatives, which can be synthesized from the core indanone structure via an Aldol condensation, have shown potent cytotoxicity against various cancer cell lines.[2] this compound serves as a functionalized precursor, allowing for the introduction of diverse substituents to optimize potency and selectivity against cancer-related targets.
Conclusion
This compound is a testament to the principle that the value of a chemical compound is not always in its final application, but in the potential it unlocks. As a readily accessible, functionalized intermediate, it provides a reliable and versatile starting point for the synthesis of complex molecules. Its history is not one of singular discovery, but of continuous application and adaptation within the ever-evolving field of drug discovery. For researchers in medicinal chemistry, understanding the synthesis and strategic utility of such core scaffolds is fundamental to the rational design of the next generation of therapeutic agents. The robust synthetic pathway and the proven value of the indanone core ensure that this compound will remain a relevant building block for years to come.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Abstract
This application note provides a detailed, reliable, and efficient protocol for the synthesis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide from its precursor, 5-aminoindan-1-one. The described method is an N-acetylation reaction utilizing acetic anhydride. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices, robust safety protocols, and comprehensive methods for product characterization. The protocol is structured to ensure reproducibility and high purity of the final compound, a valuable intermediate in medicinal chemistry.
Introduction: Significance and Rationale
This compound is a key chemical intermediate whose structural motif is found in various pharmacologically active molecules. Acetamide-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The synthesis begins with 5-aminoindan-1-one, a versatile building block possessing a bicyclic indanone core with a primary amino group that is amenable to various chemical transformations.[3]
The conversion of a primary amine to an acetamide via N-acetylation is a fundamental and widely employed transformation in organic synthesis. This reaction serves multiple purposes: it can protect the amino group during subsequent reaction steps, modulate the compound's physicochemical properties (like solubility and lipophilicity), or be an integral part of the final active molecule's pharmacophore. The protocol herein employs acetic anhydride as the acetylating agent, a common and highly effective reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 5-aminoindan-1-one attacks one of the electrophilic carbonyl carbons of acetic anhydride.[4]
This document provides a self-validating system, guiding the user from reagent preparation through to the final characterization of the purified product, ensuring scientific integrity and successful execution.
Reaction Scheme & Mechanism
The overall transformation is the acetylation of the primary amine on the indanone ring.
Scheme 1: Synthesis of this compound

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amine on a carbonyl group of acetic anhydride, forming a tetrahedral intermediate.[4] This intermediate then collapses, expelling an acetate ion as a leaving group. A final deprotonation step, often assisted by a weak base or another molecule of the starting amine, yields the stable amide product and acetic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier | Purity |
| 5-Aminoindan-1-one | 3470-54-0 | C₉H₉NO | 147.17 | Sigma-Aldrich | ≥98% |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Fisher Scientific | ≥99% |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | VWR | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | Type II |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Sigma-Aldrich | 200 Proof |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Glass funnel and filter paper
-
Büchner funnel and flask assembly
-
Vacuum pump or aspirator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Analytical balance
-
Melting point apparatus
-
Standard laboratory glassware
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis. Adjust quantities proportionally for different scales.
Reaction Setup and Synthesis
-
Reagent Preparation: In a chemical fume hood, add 5.0 g (33.97 mmol) of 5-aminoindan-1-one to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 25 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the 5-aminoindan-1-one is fully dissolved.
-
Causality Note: Glacial acetic acid serves as a polar solvent that readily dissolves the starting material. It is also compatible with the reaction as it is the byproduct.
-
-
Addition of Acetylating Agent: While stirring, slowly add 4.2 mL (44.16 mmol, 1.3 equivalents) of acetic anhydride to the solution dropwise over 5-10 minutes. An exotherm may be observed.
-
Causality Note: A slight excess of acetic anhydride ensures the complete conversion of the starting amine. A slow, dropwise addition helps to control the reaction rate and any heat generated.
-
-
Reaction: Once the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
Work-up and Product Isolation
-
Quenching and Precipitation: After 1 hour, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously.
-
Causality Note: Pouring the reaction mixture into water serves two purposes: it hydrolyzes the excess, unreacted acetic anhydride and causes the less water-soluble acetamide product to precipitate out of the solution.
-
-
Crystallization: Continue stirring the aqueous suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake with two portions of 50 mL cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50°C overnight or until a constant weight is achieved. The expected yield is approximately 5.5 - 6.0 g (85-95% yield) of a crude off-white to tan solid.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry under vacuum.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Starting Material (5-Aminoindan-1-one) | Product (this compound) |
| Appearance | White to off-white crystalline solid[3] | Off-white to light tan crystalline solid |
| Molecular Formula | C₉H₉NO | C₁₁H₁₁NO₂[5][6] |
| MW ( g/mol ) | 147.17[3] | 189.21[6] |
| Melting Point | 184-186 °C[3] | ~210-215 °C (Literature values may vary) |
| ¹H NMR (DMSO-d₆) | Aromatic, aliphatic, and NH₂ protons | Signals for acetyl CH₃ (~2.1 ppm), aliphatic CH₂CH₂ (~2.6, 3.0 ppm), aromatic protons, and a single NH proton (~10.2 ppm). |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch) | ~3300 (N-H stretch), ~1680 (Amide I C=O), ~1660 (Ketone C=O) |
| MS (ESI+) | m/z 148.07 [M+H]⁺ | m/z 190.08 [M+H]⁺, 212.06 [M+Na]⁺[5] |
Workflow and Process Visualization
The following diagram illustrates the complete workflow from preparation to final analysis.
Caption: Workflow for the synthesis and characterization of the target compound.
Critical Safety Precautions
All operations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
5-Aminoindan-1-one: May be harmful if swallowed or in contact with skin.[7] Avoid creating dust. Wash hands thoroughly after handling.[7]
-
Acetic Anhydride: Highly corrosive, flammable, and a lachrymator.[8] Causes severe skin burns and eye damage.[9] Do not breathe vapors.[8] Keep away from heat, sparks, open flames, and water (reacts exothermically).[9][10] Store in a tightly closed container in a dry, well-ventilated place.[9]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; starting material not fully dissolved; insufficient heating. | Ensure starting material is fully dissolved before adding acetic anhydride. Confirm reaction temperature and extend reaction time if necessary. Verify the quality of the acetic anhydride, as it can hydrolyze over time. |
| Product is Oily or Gummy | Presence of impurities; incomplete hydrolysis of excess anhydride. | Ensure the reaction mixture is poured into a sufficiently large volume of vigorously stirred ice water. Allow more time for precipitation in the ice bath. Purify the crude product via recrystallization or column chromatography. |
| Product is Highly Colored | Impurities in the starting material; side reactions due to overheating. | Do not exceed the recommended reaction temperature. Use an activated charcoal treatment during the recrystallization step to remove colored impurities. |
| Difficulty in Recrystallization | Using too much solvent; cooling the solution too quickly. | Use the minimum amount of hot solvent required to dissolve the product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Conclusion
The N-acetylation of 5-aminoindan-1-one using acetic anhydride is a robust and high-yielding synthetic method. The protocol detailed in this application note is straightforward, scalable, and utilizes common laboratory reagents and equipment. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce high-purity this compound for further applications in chemical and pharmaceutical development. Adherence to the specified safety precautions is paramount for the successful and safe execution of this procedure.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. ineos.com [ineos.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Application Note: A Detailed Protocol for the N-Acetylation of 5-Amino-1-Indanone
Abstract
This application note provides a comprehensive, field-tested protocol for the N-acetylation of 5-amino-1-indanone to synthesize N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. N-acetylation is a fundamental transformation in organic and medicinal chemistry, often employed to protect amine functionalities, modulate biological activity, or facilitate further synthetic modifications.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. We delve into the reaction mechanism, safety protocols, experimental setup, purification, and characterization, ensuring a reproducible and efficient synthesis.
Scientific Principle & Reaction Mechanism
The N-acetylation of 5-amino-1-indanone is a classic example of nucleophilic acyl substitution. The primary amine group (-NH₂) on the indanone ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[2] Acetic anhydride is a highly effective acetylating agent due to the presence of the acetate ion, which is an excellent leaving group.[3]
The reaction proceeds via a tetrahedral intermediate. A base, such as pyridine, is often included to act as a catalyst and to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
The overall transformation is as follows:
5-amino-1-indanone + Acetic Anhydride → this compound + Acetic Acid
Below is a diagram illustrating the plausible reaction mechanism.
Caption: Mechanism of N-acetylation.
Materials, Reagents, and Equipment
Successful execution of this protocol requires high-purity reagents and properly calibrated equipment. All quantitative data is summarized in the table below.
| Category | Item | Grade/Specification | Supplier Example |
| Starting Material | 5-Amino-1-indanone | ≥98% | Sigma-Aldrich, Acros |
| Reagents | Acetic Anhydride | ACS Reagent, ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | |
| Brine (NaCl) | Saturated aqueous solution | Lab-prepared | |
| Solvents | Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR | |
| Hexanes | ACS Grade | VWR | |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Sigma-Aldrich |
| Equipment | Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - | |
| Ice bath | - | - | |
| Dropping funnel | - | - | |
| Separatory funnel (250 mL) | - | - | |
| Rotary evaporator | - | - | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore | |
| Glassware for recrystallization | - | - | |
| Filtration apparatus (Büchner funnel) | - | - |
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted prior to starting any work.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. It reacts violently with water.[4] It causes severe skin burns and eye damage and can be fatal if inhaled.[4] Always handle acetic anhydride in a certified chemical fume hood. [5]
-
Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin.[6] It has a strong, unpleasant odor and is a suspected carcinogen. Handle exclusively in a chemical fume hood.[6]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[4][7]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[4]
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjustments can be made as needed, with corresponding stoichiometric changes to all reagents.
Part A: Reaction Setup & Execution
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-indanone (1.47 g, 10 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: Add anhydrous pyridine (1.2 mL, 15 mmol, 1.5 equivalents) to the solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is critical to control the initial exothermic reaction.
-
Reagent Addition: Transfer acetic anhydride (1.13 mL, 12 mmol, 1.2 equivalents) to a dropping funnel. Add the acetic anhydride dropwise to the cooled reaction mixture over a period of 15-20 minutes. A slight increase in temperature may be observed. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material (amine) is more polar than the product (amide). The reaction is complete when the starting material spot is no longer visible by UV light.
Part B: Workup and Isolation
-
Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of water to quench any remaining acetic anhydride.
-
Phase Separation: Shake the funnel and allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Acid Wash: Return the organic layer to the separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove pyridine. The pyridine will be protonated and move into the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (2 x 30 mL) to remove acetic acid.
-
Brine Wash: Wash the organic layer with saturated brine (1 x 30 mL) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Part C: Purification
-
Recrystallization: The most common method for purifying the crude solid is recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexanes is suitable.
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Warm the solution slightly to redissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes and allow them to air dry.
-
Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 85-95%.
Caption: Experimental workflow diagram.
Characterization and Expected Results
The final product, this compound, should be a crystalline solid.
-
Product Name: this compound[8]
-
Alternate Name: N-(1-Oxoindan-5-yl)acetamide[8]
-
CAS Number: 58161-35-6[8]
-
Molecular Formula: C₁₁H₁₁NO₂[8]
-
Molecular Weight: 189.21 g/mol [8]
-
¹H NMR Spectroscopy: Expected chemical shifts (δ) would include a singlet for the acetyl methyl group (CH₃) around 2.0-2.2 ppm, signals for the indanone methylene protons (-CH₂-CH₂-) between 2.5-3.5 ppm, aromatic protons in the 7-8 ppm region, and a broad singlet for the amide proton (N-H) typically above 8 ppm.[9][10]
-
Melting Point: A sharp melting point after recrystallization indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure reagents are fresh and anhydrous. |
| Loss of product during workup. | Ensure pH is correct during washes. Avoid overly vigorous shaking that can cause emulsions. | |
| Inefficient recrystallization. | Ensure minimum hot solvent is used. Allow for slow cooling. | |
| Reaction Fails to Start | Poor quality reagents. | Use fresh, anhydrous acetic anhydride and pyridine. |
| Inactive starting material. | Check the purity of the 5-amino-1-indanone. | |
| Oily Product / Fails to Crystallize | Presence of impurities (e.g., residual pyridine or acetic acid). | Ensure workup washes are thorough. Consider purification by column chromatography. |
| Multiple Spots on TLC after Reaction | Incomplete reaction or side reactions. | Re-evaluate reaction conditions (temperature, time). Purify via column chromatography. |
Conclusion
This application note details a robust and reproducible protocol for the N-acetylation of 5-amino-1-indanone using acetic anhydride. By carefully controlling the reaction conditions, especially temperature, and performing a meticulous aqueous workup, this compound can be synthesized in high yield and purity. The emphasis on safety and mechanistic understanding provides researchers with the necessary tools to successfully perform this important chemical transformation.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 5. quora.com [quora.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Purification of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Introduction
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a member of the indanone class of compounds, is a valuable intermediate in pharmaceutical research and development.[1][2] The purity of this compound is paramount for its use in subsequent synthetic steps and biological assays, as impurities can lead to undesirable side reactions, inaccurate biological data, and compromised final product quality. This document provides a comprehensive guide to the purification of this compound, detailing various techniques and offering step-by-step protocols suitable for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 189.21 g/mol | [1][3] |
| Melting Point | 172 °C | [5] |
| Boiling Point (Predicted) | 427.4 ± 34.0 °C | [5] |
| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [5] |
| Appearance | Yellow powder/solid | [5] |
Common Impurities and Their Origins
The purification strategy should be tailored to remove impurities that are likely to be present from the synthesis of this compound. A common synthetic route involves the oxidation of N-(2,3-dihydro-1H-inden-5-yl)acetamide with chromium trioxide.[5]
Potential impurities from this synthesis include:
-
Unreacted Starting Material: N-(2,3-dihydro-1H-inden-5-yl)acetamide.
-
Over-oxidized Byproducts: Carboxylic acids or other related oxidized species.
-
Inorganic Salts: Residual chromium salts from the oxidizing agent.
-
Solvent Residues: Acetic acid and ethyl acetate used during the reaction and workup.
The choice of purification technique will depend on the nature and quantity of these impurities.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often employed to achieve high purity. The general workflow for the purification of this compound can be visualized as follows:
Caption: A general workflow for the purification of this compound.
Detailed Purification Protocols
Liquid-Liquid Extraction
This technique is an effective first step to remove inorganic salts and highly polar or non-polar impurities.
Principle: This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acidic impurities like acetic acid.
-
Brine Wash: Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.
Flash Column Chromatography
For the removal of impurities with similar polarity to the desired product, flash column chromatography is a highly effective method.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column. For a structurally similar compound, N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, a petroleum ether:ethyl acetate eluent system on silica gel has been shown to be effective.[6][7]
Recommended Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. A starting point could be a 4:1 to 1:1 mixture of petroleum ether:ethyl acetate. |
| Detection | Thin Layer Chromatography (TLC) with UV visualization (254 nm). |
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a glass column.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Recrystallization is an excellent final step to obtain a highly crystalline and pure product.
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection: The choice of solvent is critical for successful recrystallization. For aromatic acetamides, polar protic solvents or mixtures are often suitable. Based on the purification of a similar compound, ethanol is a good starting point.[6][7] A solvent screen is recommended to find the optimal system.
Solvent Polarity Spectrum and Suitability:
Caption: A conceptual diagram illustrating the polarity of common solvents and their potential suitability for the recrystallization of this compound.
Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point Analysis: A sharp melting point close to the literature value (172 °C) indicates high purity.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and the absence of proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. | Use a lower-boiling solvent or a solvent pair. |
| Poor recovery from column chromatography | The compound is strongly adsorbed to the silica gel. | Increase the polarity of the eluent. |
| No crystal formation | The solution is not supersaturated. | Concentrate the solution or add an anti-solvent. |
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic approach that may involve liquid-liquid extraction, flash column chromatography, and recrystallization. The specific protocols and conditions may require optimization based on the scale of the purification and the nature of the impurities present. The methods outlined in this guide provide a robust starting point for researchers to obtain high-quality material for their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound [sobekbio.com]
- 3. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 4. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. N1-(1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE CAS#: 58161-35-6 [m.chemicalbook.com]
- 6. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide as a Versatile Intermediate in Medicinal Chemistry
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for drug design. Within this class, N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide emerges as a particularly valuable chemical intermediate. Possessing two distinct and strategically positioned functional groups—a reactive ketone and a protected aromatic amine—it serves as an ideal starting point for the synthesis of diverse compound libraries.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental properties, outline critical safety and handling procedures, and present its strategic utility with detailed, field-proven protocols for its synthesis and subsequent modification. The objective is to empower researchers to confidently and effectively leverage this intermediate in their discovery programs.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the intermediate's properties and associated hazards is the foundation of any successful and safe synthetic campaign.
Physicochemical Properties
This compound is a solid organic compound whose identity is well-defined by the following parameters.
| Property | Value | Source(s) |
| CAS Number | 58161-35-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Alternate Name | N-(1-Oxoindan-5-yl)acetamide | [2] |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | [1][4] |
| InChIKey | GHUPGGYDRVSZSW-UHFFFAOYSA-N | [1][3] |
| Purity (Typical) | ≥98% | [4] |
Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature.[5]
Critical Safety & Handling Protocols
This compound is classified with the hazard statement H351: Suspected of causing cancer (Carcinogenicity, Category 2).[6] Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure. The parent compound, acetamide, is also a suspected carcinogen, reinforcing the need for caution.[7][8]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[6][7]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Store locked up (P405).[6]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations (P501).[6]
-
First Aid:
-
Inhalation: Move the person to fresh air. If exposed or concerned, get medical advice.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Strategic Value in Medicinal Chemistry
The synthetic utility of this intermediate lies in the orthogonal reactivity of its ketone and acetamide functionalities. This allows for selective, stepwise modifications to build molecular complexity, a key strategy in developing structure-activity relationships (SAR).
-
The Ketone Handle (Position 1): The carbonyl group is a versatile site for C-C and C-N bond formation. It can readily undergo:
-
Reductive Amination: To introduce diverse amine side chains, a cornerstone of modern medicinal chemistry.
-
Nucleophilic Addition (e.g., Grignard, Organolithium): To create tertiary alcohols and introduce new stereocenters.
-
Wittig Olefination: To form exocyclic double bonds for further functionalization.
-
Aldol Condensation: To build larger, more complex ring systems.
-
-
The Acetamide Handle (Position 5): The acetamide group serves as a protected amine and an ortho-, para-directing group for electrophilic aromatic substitution.
-
Hydrolysis: Acidic or basic hydrolysis reveals the free 5-aminoindan-1-one, a primary amine that can be functionalized via amide coupling, sulfonamide formation, or used in Buchwald-Hartwig amination.
-
Directed Electrophilic Aromatic Substitution: The acetamido group can direct electrophiles (e.g., halogens) to positions 4 and 6, enabling further diversification of the aromatic core.
-
The following diagram illustrates the key reaction pathways available from this intermediate.
Caption: Synthetic utility of the title intermediate.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. They provide a method for the synthesis of the title compound and a representative example of its subsequent use.
Protocol 3.1: Synthesis of this compound
This protocol describes the N-acetylation of commercially available 5-amino-1-indanone. The reaction is a standard and highly efficient method for forming the amide bond.
References
- 1. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound [sobekbio.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nj.gov [nj.gov]
- 9. angenechemical.com [angenechemical.com]
Uncharted Territory: The Medicinal Chemistry Landscape of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
A comprehensive review of the current scientific literature reveals that N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical entity with a notable absence of published research regarding its applications in medicinal chemistry. While commercially available for research purposes, this compound remains an unexplored molecule within the drug discovery and development pipeline.[1][2][3][4][5][6]
This guide addresses the current knowledge gap and provides a framework for initiating research into the potential therapeutic applications of this compound. Given the lack of specific data, this document will focus on the broader context of related chemical structures and general methodologies that could be adapted to investigate this compound.
Section 1: The Knowns and the Unknowns
1.1. Chemical Identity and Properties
This compound is a small molecule with the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[2][4] Its structure features a bicyclic indanone core with an acetamide group attached to the phenyl ring. While its basic chemical properties are documented by suppliers, its biological activities, potential molecular targets, and pharmacokinetic profile remain uncharacterized in the public domain.
| Identifier | Value | Source |
| CAS Number | 58161-35-6 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][4] |
| Molecular Weight | 189.21 g/mol | [2] |
| Alternate Name | N-(1-Oxoindan-5-yl)acetamide | [2] |
1.2. The Information Void in Medicinal Chemistry
Extensive searches of scientific databases and chemical literature have not yielded any studies detailing the synthesis, biological evaluation, or therapeutic applications of this compound. This indicates that the compound is either a novel entity for which research has not yet been published or a research intermediate that has not been the primary focus of investigation.
Section 2: Extrapolating from Structurally Related Compounds
In the absence of direct data, insights can be gleaned from the study of structurally similar molecules. The indanone and acetamide moieties are present in various biologically active compounds, suggesting potential avenues of investigation for this compound.
2.1. The Indanone Scaffold
Derivatives of indanone have been explored for a range of biological activities. For instance, certain indanone derivatives have been investigated for their smooth muscle relaxant properties.[7][8] This suggests that this compound could be screened for similar activities.
2.2. The Acetamide Group
The acetamide functional group is a common feature in many pharmaceuticals and is known to participate in hydrogen bonding interactions with biological targets. Acetamide derivatives have been explored as cyclooxygenase-II (COX-II) inhibitors, which are used to treat pain and inflammation.[9] Additionally, certain N-acetamide derivatives have been synthesized and evaluated as tubulin polymerization inhibitors for their potential anticancer effects.[10]
Section 3: A Roadmap for Future Investigation: Proposed Protocols
For researchers interested in exploring the medicinal chemistry applications of this compound, a systematic approach is required. The following protocols are general frameworks that can be adapted for the initial characterization of this compound.
3.1. Protocol 1: Initial Biological Screening
This protocol outlines a general approach to identify potential biological activities of the compound.
Workflow for Initial Biological Screening
Caption: A generalized workflow for the initial biological screening of a novel compound.
Step-by-Step Methodology:
-
Compound Procurement: Obtain this compound from a reputable chemical supplier.[2][3][5][6]
-
Solubilization: Prepare a stock solution of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
High-Throughput Screening (HTS): Subject the compound to a broad panel of in vitro assays. This could include commercially available screening panels that test for activity against a wide range of kinases, proteases, G-protein coupled receptors (GPCRs), and other common drug targets.
-
Cell-Based Assays: Concurrently, evaluate the compound's effect on various cell lines to assess for cytotoxicity, anti-proliferative effects, or other cellular phenotypes.
-
Hit Identification: Analyze the screening data to identify any statistically significant biological activity.
-
Dose-Response Analysis: For any identified "hits," perform dose-response experiments to determine the potency of the compound (e.g., IC₅₀ or EC₅₀ values).
-
Secondary Confirmatory Assays: Validate the initial findings using orthogonal assays to confirm the mechanism of action.
3.2. Protocol 2: Target Identification and Validation
Should the initial screening yield a promising biological activity, the next step is to identify the specific molecular target.
Workflow for Target Identification
Caption: A simplified workflow for identifying the molecular target of a bioactive compound.
Step-by-Step Methodology:
-
Affinity-Based Methods: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads).
-
Protein Pull-down: Incubate the immobilized compound with cell lysates or tissue extracts.
-
Elution and Identification: Elute the proteins that bind to the compound and identify them using mass spectrometry.
-
Target Validation: Once a potential target is identified, validate its role in the observed biological activity using techniques such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing.
Section 4: Future Directions and Conclusion
The medicinal chemistry potential of this compound is currently a blank slate. The lack of existing research presents a unique opportunity for discovery. By employing systematic screening and target identification strategies, researchers can begin to elucidate the biological functions of this molecule and assess its potential as a starting point for the development of new therapeutic agents. The structural motifs present in the molecule provide a rational basis for exploring its activity in areas such as inflammation, cancer, and smooth muscle disorders. Future research in this area will be crucial to unlocking the potential of this unexplored chemical entity.
References
- 1. N1-(1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound [sobekbio.com]
- 4. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. N1-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 6. N1-(1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE CAS#: 58161-35-6 [m.chemicalbook.com]
- 7. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archivepp.com [archivepp.com]
- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Experimental Protocols for the Versatile Intermediate: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Introduction
The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Its rigid bicyclic framework provides an ideal template for the strategic orientation of functional groups, enabling precise interactions with biological targets. Within this important class of molecules, N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (herein referred to as Compound 1 ) emerges as a highly versatile synthetic intermediate. The presence of a reactive ketone, acidic α-protons, and an acetamide-substituted aromatic ring offers multiple handles for chemical modification.
This guide provides in-depth technical protocols for key reactions involving Compound 1 , aimed at researchers, chemists, and drug development professionals. The methodologies are presented not merely as steps, but with a focus on the underlying chemical principles and the rationale behind experimental choices, ensuring robust and reproducible outcomes. The protocols described herein are foundational for leveraging this building block in the synthesis of novel compounds for drug discovery, materials science, and chemical biology.
Compound Profile: this compound
A clear understanding of the starting material's properties is critical for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 58161-35-6 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [3] |
| Alternate Name | N-(1-Oxoindan-5-yl)acetamide | [3] |
| Appearance | (Typically) Off-white to light brown solid | |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | [2] |
Part 1: Proposed Synthesis of the Core Scaffold
While Compound 1 is commercially available, understanding its synthesis is crucial for designing analogs or scaling up. The most established route to 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][4]
Retrosynthetic Analysis & Proposed Pathway
The synthesis logically proceeds via the cyclization of 3-(4-acetamidophenyl)propanoic acid. This precursor can be obtained from the hydrogenation of cinnamic acid derivatives or other established routes. The key transformation is the acid-catalyzed ring closure.
Caption: Proposed synthesis of Compound 1 via Friedel-Crafts acylation.
Protocol 1: Synthesis of this compound
This protocol describes the intramolecular cyclization to form the indanone ring. Polyphosphoric acid (PPA) is an effective and common reagent for this transformation, acting as both an acid catalyst and a dehydrating agent.
Materials:
-
3-(4-Acetamidophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(4-acetamidophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (approx. 10-15 times the weight of the starting material).
-
Heating: Heat the viscous mixture to 80-90 °C with vigorous stirring.
-
Expert Insight: The high viscosity of PPA necessitates strong mechanical stirring to ensure a homogenous reaction mixture and prevent localized overheating.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample can be taken by carefully removing a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate. The reaction is typically complete within 2-4 hours.
-
Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with stirring. This is a highly exothermic process.
-
Extraction: The resulting aqueous slurry will contain the precipitated product. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers. Wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Compound 1 .
Part 2: Key Chemical Transformations and Protocols
The true utility of Compound 1 lies in its reactivity. The following protocols detail fundamental transformations that serve as gateways to a wide array of complex derivatives.
A. Selective Reduction of the Carbonyl Group
This transformation converts the ketone to a secondary alcohol, a common functional group in biologically active molecules and a precursor for further derivatization (e.g., etherification, esterification). Sodium borohydride (NaBH₄) is the reagent of choice for its mildness and high selectivity for ketones in the presence of amides.[4][5]
Protocol 2: Synthesis of N-(1-Hydroxy-2,3-dihydro-1H-inden-5-yl)acetamide
Caption: Workflow for the selective reduction of the indanone carbonyl.
Procedure:
-
Dissolution: Dissolve Compound 1 (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling is essential to control the exothermic reaction and prevent potential side reactions.
-
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours.
-
Monitoring: Check for the disappearance of the starting material using TLC (a more polar spot for the alcohol product should appear).
-
Quenching: Upon completion, cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of deionized water to destroy excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the target alcohol.
B. Reductive Amination for C-N Bond Formation
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. This one-pot reaction involves the initial formation of an iminium ion from the ketone and an amine, followed by in-situ reduction.[5]
Protocol 3: General Procedure for Reductive Amination of Compound 1
Caption: Reaction pathway for reductive amination.
Procedure:
-
Imine Formation: To a solution of Compound 1 (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in a suitable solvent like dichloromethane (DCM) or methanol, add a catalytic amount of acetic acid (0.1 eq).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
Expert Insight: NaBH(OAc)₃ is preferred over NaBH₄ for reductive aminations as it is less reactive towards the ketone starting material, allowing imine formation to proceed first. It is also more tolerant of mildly acidic conditions.
-
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes, then separate the layers.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
C. Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a powerful reaction to form a new carbon-carbon double bond by reacting the ketone with an active methylene compound.[5] This is particularly useful for creating derivatives with extended conjugation or for introducing pharmacophores at the C2 position.
Protocol 4: Knoevenagel Condensation with Malononitrile
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Compound 1 (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.
-
Heating: Heat the mixture to reflux and stir for 4-6 hours.
-
Mechanism Insight: Piperidine acts as a base to deprotonate malononitrile, generating a potent carbon nucleophile. This nucleophile attacks the carbonyl carbon of the indanone, and subsequent dehydration yields the condensed product.
-
-
Monitoring: Monitor the reaction by TLC. The product is typically much less polar than the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect it by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, concentrate the solvent in vacuo. The residue can then be purified by column chromatography on silica gel to yield the 2-dicyanomethylene substituted indanone.
Summary of Expected Reaction Outcomes
The following table summarizes the expected products and key analytical data points for the protocols described above. This serves as a self-validating guide for researchers performing these experiments.
| Protocol | Product Name | Expected Yield | Key IR (cm⁻¹) | Key ¹H NMR Signal (Expected) |
| 2: Reduction | N-(1-Hydroxy-2,3-dihydro-1H-inden-5-yl)acetamide | 75-90% | ~3350 (broad, -OH), ~1660 (Amide C=O), No ~1700 (Ketone C=O) | Singlet for -OH proton, upfield shift of benzylic protons |
| 3: Reductive Amination | N-(1-(Alkylamino)-2,3-dihydro-1H-inden-5-yl)acetamide | 60-80% | ~3300 (N-H), ~1660 (Amide C=O), No ~1700 (Ketone C=O) | Signals corresponding to the newly introduced alkyl group |
| 4: Knoevenagel | N-(2-(dicyanomethylene)-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | 70-85% | ~2220 (C≡N), ~1710 (Ketone C=O), ~1660 (Amide C=O) | Absence of α-protons at C2, downfield shift of aromatic protons |
Conclusion
This compound is a valuable and highly adaptable starting material for chemical synthesis. The protocols detailed in this guide for reduction, reductive amination, and Knoevenagel condensation represent fundamental, reliable methods for derivatizing the indanone core. By providing not just the steps but also the chemical reasoning, this document empowers researchers to confidently employ Compound 1 in the development of novel, high-value molecules for a wide range of scientific applications, particularly in the pursuit of new therapeutic agents.[1][6]
References
Application Note: A Comprehensive Guide to the Analytical Characterization of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Introduction
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a compound of growing interest within pharmaceutical research, belongs to the indanone class of molecules.[1][2] Derivatives of 1-indanone are recognized for their potential as scaffolds in the development of therapeutic agents, with some exhibiting significant biological activities.[3] The acetamide functional group is also a prevalent feature in many pharmaceutical compounds, contributing to a wide range of biological effects.[4] Given its potential role in drug discovery and development, the rigorous and comprehensive analytical characterization of this compound is paramount to ensure its identity, purity, and quality.
This application note provides a detailed guide to the essential analytical methods for the characterization of this compound. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and pharmaceutical analysis.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 58161-35-6 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [5][7] |
| Molecular Weight | 189.21 g/mol | [5] |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | [5][7] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities, such as starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile and thermally labile compounds.
High-Performance Liquid Chromatography (HPLC)
The selection of an appropriate HPLC method is critical for achieving accurate quantification and impurity profiling. A reverse-phase method is generally suitable for a molecule with the polarity of this compound.
Rationale for Method Selection: A C18 stationary phase provides a versatile hydrophobic surface for the retention of the moderately polar analyte. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the fine-tuning of the retention time. A phosphate buffer is included to maintain a consistent pH, thereby ensuring reproducible ionization of the analyte and any acidic or basic impurities. UV detection is appropriate due to the presence of a chromophore in the indanone ring system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 6. This compound [sobekbio.com]
- 7. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
The Versatile Precursor: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide in Modern Heterocyclic Synthesis
Introduction: Unlocking Chemical Diversity from a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and their synthesis is a cornerstone of modern organic chemistry. N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a readily accessible bicyclic ketone, has emerged as a powerful and versatile starting material for the construction of a diverse array of fused heterocyclic systems. Its structure combines a reactive ketone functionality with a modifiable acetamido group on an indane framework, offering multiple points for chemical elaboration.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, including pyrazoles, pyrimidines, and thiazoles, using this compound as a key precursor. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Chemical Profile of this compound
A thorough understanding of the starting material is paramount for successful synthetic planning.
| Property | Value | Source |
| CAS Number | 58161-35-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(1-Oxoindan-5-yl)acetamide | [2] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | [1] |
I. Synthesis of Indeno[5,6-f]pyrazoles: A Gateway to Bioactive Molecules
The pyrazole nucleus is a prominent feature in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] The fusion of a pyrazole ring to the indanone framework can lead to novel chemical entities with unique pharmacological profiles. The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4]
Application Note: Indeno-fused Pyrazoles
The protocol described below utilizes a two-step, one-pot approach. First, a Vilsmeier-Haack formylation of the active methylene group of the indanone is performed to generate a 1,3-dicarbonyl equivalent in situ.[5][6][7] This is a well-established method for introducing a formyl group onto an active methylene or an electron-rich aromatic system.[6][8][9] The resulting intermediate is then cyclized with hydrazine hydrate to afford the desired indeno[5,6-f]pyrazole.
Experimental Protocol: Synthesis of N-(1,4-dihydroindeno[5,6-f]pyrazol-7-yl)acetamide
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equiv.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After completion of the formylation step (as indicated by TLC), cool the reaction mixture back to 0 °C. Slowly and carefully add a solution of hydrazine hydrate (2.0 equiv.) in ethanol. Caution: The addition of hydrazine hydrate can be exothermic.
-
Work-up: Once the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours. Quench the reaction by carefully pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution. Stir until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired N-(1,4-dihydroindeno[5,6-f]pyrazol-7-yl)acetamide.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial in the formation of the Vilsmeier reagent to prevent its decomposition.
-
The temperature control during the addition of POCl₃ and hydrazine hydrate is essential for safety and to minimize side reactions.
-
The basic work-up with sodium bicarbonate neutralizes the acidic reaction mixture and facilitates the isolation of the product.
Caption: Synthetic workflow for indeno-fused pyrazole synthesis.
II. Synthesis of Indeno[5,6-e]pyrimidines: Building Blocks for Kinase Inhibitors
The pyrimidine ring is a fundamental component of nucleic acids and is present in numerous FDA-approved drugs.[10] Fused pyrimidine derivatives are of particular interest as they often act as "hinge-binding" motifs in protein kinase inhibitors. The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine, urea, or guanidine.[10][11]
Application Note: Indeno-fused Pyrimidines
This protocol describes the synthesis of an indeno-fused pyrimidine via a condensation reaction between this compound and urea in the presence of a dehydrating agent. To facilitate the reaction, the ketone is first converted to a more reactive chalcone intermediate by condensation with an appropriate aromatic aldehyde. This chalcone then undergoes cyclocondensation with urea to form the pyrimidine ring.[12]
Experimental Protocol: Synthesis of N-(4-phenyl-1,2,3,4-tetrahydroindeno[5,6-e]pyrimidin-2-oxo-7-yl)acetamide
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Chalcone Synthesis: In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in ethanol. Add a solution of potassium hydroxide (2.0 equiv.) in ethanol dropwise at room temperature. Stir the mixture for 12-16 hours. The formation of a precipitate indicates the formation of the chalcone intermediate.
-
Pyrimidine Formation: To the reaction mixture containing the chalcone, add urea (1.5 equiv.). Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the mixture with dilute hydrochloric acid to a pH of ~6-7.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure N-(4-phenyl-1,2,3,4-tetrahydroindeno[5,6-e]pyrimidin-2-oxo-7-yl)acetamide.
Causality Behind Experimental Choices:
-
The base-catalyzed Claisen-Schmidt condensation between the indanone and benzaldehyde is a classic method for chalcone synthesis.
-
Refluxing the chalcone with urea in a basic ethanolic solution promotes the cyclocondensation to form the dihydropyrimidinone ring.
-
Acidification during work-up is necessary to neutralize the excess base and precipitate the product.
Caption: Synthetic pathway for indeno-fused pyrimidine synthesis.
III. Synthesis of Indeno[5,6-d]thiazoles: Accessing a Privileged Heterocycle
The thiazole ring is a key structural motif in many natural products and synthetic drugs, including vitamin B1 and the anticancer agent Dasatinib.[13][14] The Gewald reaction is a powerful and versatile one-pot method for the synthesis of 2-aminothiophenes, which can be readily adapted for the synthesis of fused thiazole systems.[15][16][17][18]
Application Note: Indeno-fused Thiazoles
The following protocol details the synthesis of an indeno-fused 2-aminothiazole derivative via the Gewald reaction. This multicomponent reaction involves the condensation of this compound, a cyano-active methylene compound (malononitrile), and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of N-(2-amino-4H-indeno[5,6-d]thiazol-7-yl)acetamide
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equiv.), malononitrile (1.1 equiv.), and elemental sulfur (1.2 equiv.) in ethanol.
-
Reaction Execution: Add morpholine (0.2 equiv.) as a catalyst. Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and sulfur. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
The Gewald reaction is a convergent and atom-economical method for synthesizing polysubstituted 2-aminothiophenes.[15]
-
Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between the indanone and malononitrile.[15]
-
Elemental sulfur serves as the sulfur source for the thiophene ring formation.
-
The use of ethanol as a solvent is common for Gewald reactions as it is relatively benign and effectively dissolves the reactants.
Caption: One-pot Gewald synthesis of an indeno-fused thiazole.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of diverse, fused heterocyclic compounds. The protocols detailed herein provide robust and rational approaches for the construction of indeno-fused pyrazoles, pyrimidines, and thiazoles. The synthetic accessibility of the starting material, coupled with the efficiency of the described transformations, opens up new avenues for the exploration of novel chemical space in drug discovery and materials science. Further derivatization of the acetamido group or the newly formed heterocyclic rings can lead to the generation of extensive compound libraries for biological screening and structure-activity relationship studies.
References
- 1. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. bu.edu.eg [bu.edu.eg]
- 11. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Gewald Reaction [organic-chemistry.org]
Application Note and Protocol for the Scaled-Up Synthesis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a valuable building block in medicinal chemistry and materials science. Its indanone core is a privileged scaffold found in numerous biologically active compounds. The acetamido group provides a handle for further functionalization, making it a versatile intermediate for the synthesis of a wide range of derivatives, including potential therapeutic agents. This document provides a detailed, scalable, and robust protocol for the synthesis of this compound, with a focus on safety, efficiency, and purity of the final product.
Chemical Overview and Strategy
The synthesis of this compound is achieved through the N-acylation of 5-amino-1-indanone with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 5-amino-1-indanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct and to facilitate the reaction. For a scalable process, the choice of reagents and solvents is critical to ensure high yield, ease of purification, and minimal environmental impact.
Caption: Synthetic overview.
Safety First: Hazard Identification and Risk Mitigation
A thorough understanding of the hazards associated with all chemicals is paramount for a safe laboratory operation, especially during scale-up.
| Reagent | Hazards | Personal Protective Equipment (PPE) | Handling Precautions |
| 5-Amino-1-indanone | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves, lab coat, safety goggles. | Avoid creating dust. Use in a well-ventilated area or fume hood. |
| Acetic Anhydride | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[3][4][5] | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield. | Handle in a fume hood. Keep away from heat, sparks, and open flames.[4][6] Store in a cool, well-ventilated area.[6] |
| Pyridine | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. | Chemical-resistant gloves, lab coat, safety goggles, face shield. | Handle in a fume hood. Keep away from heat and ignition sources. |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Flame-retardant lab coat, chemical-resistant gloves, safety goggles. | Handle in a well-ventilated area, away from ignition sources. |
| Hexanes | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. | Flame-retardant lab coat, chemical-resistant gloves, safety goggles. | Handle in a well-ventilated area, away from ignition sources. |
Protocol for Scaled-Up Synthesis
This protocol is designed for a 10-gram scale synthesis of this compound.
Materials and Equipment
-
5-Amino-1-indanone (10.0 g, 68.0 mmol)
-
Acetic Anhydride (7.6 mL, 81.6 mmol, 1.2 eq)
-
Pyridine (11.0 mL, 136.0 mmol, 2.0 eq)
-
Dichloromethane (DCM), anhydrous (200 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for recrystallization)
-
Hexanes (for recrystallization)
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Experimental Procedure
Caption: Step-by-step reaction workflow.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-amino-1-indanone (10.0 g, 68.0 mmol) in anhydrous dichloromethane (200 mL) and pyridine (11.0 mL, 136.0 mmol).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (7.6 mL, 81.6 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 1 M HCl (100 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the pure this compound as a crystalline solid.
-
Isolation and Characterization: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. Determine the yield, melting point, and characterize by NMR and IR spectroscopy.
Characterization Data
| Technique | Expected Results |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | ~180-185 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.20 (s, 3H, -COCH₃), 2.70 (t, J=6.0 Hz, 2H, -CH₂-), 3.10 (t, J=6.0 Hz, 2H, -CH₂-), 7.40-7.80 (m, 3H, Ar-H), 8.00 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 24.5, 26.0, 36.5, 118.0, 124.0, 128.0, 135.0, 145.0, 150.0, 168.5, 206.0 |
| IR (KBr, cm⁻¹) | 3300-3200 (N-H stretch), 1680 (C=O stretch, ketone), 1660 (C=O stretch, amide), 1540 (N-H bend) |
Scale-Up Considerations
Scaling up amidation reactions requires careful consideration of several factors to ensure safety, efficiency, and consistency.
-
Heat Management: The acylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled cooling is recommended.
-
Reagent Addition: The rate of addition of acetic anhydride should be carefully controlled to maintain the desired reaction temperature. A syringe pump or a dropping funnel with precise control is advisable for larger scales.
-
Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized overheating. The use of an overhead mechanical stirrer is recommended for volumes greater than 1 liter.
-
Work-up and Extraction: Larger scale extractions can be cumbersome. The use of a continuous liquid-liquid extractor or a larger separatory funnel is necessary. Be mindful of potential emulsion formation.
-
Purification: Recrystallization is a scalable purification method. However, optimizing the solvent system and cooling profile is important to maximize yield and crystal size. For very large scales, alternative purification methods like slurry washing might be considered.[7]
-
Byproduct Removal: The reversible nature of some amidation reactions means that the removal of byproducts (in this case, acetic acid) can drive the reaction to completion.[8] The basic work-up effectively removes the acetic acid.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity. The considerations for scale-up provided will aid in the transition from laboratory-scale synthesis to larger-scale production for drug development and other applications.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Amino-1-indanone, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 4. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 5. ineos.com [ineos.com]
- 6. nj.gov [nj.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting side reactions in the synthesis of 5-acetamido-1-indanone
Welcome to the technical support center for the synthesis of 5-acetamido-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic intermediate. Here, we move beyond simple protocols to address the common challenges and side reactions encountered during its synthesis, providing expert insights into their causes and solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard synthetic route to 5-acetamido-1-indanone, and what is the core mechanism?
The most common and direct method for synthesizing 5-acetamido-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(4-acetamidophenyl)propanoic acid.[1][2]
Mechanism: The reaction is an electrophilic aromatic substitution. A strong acid catalyst, typically polyphosphoric acid (PPA) or a Lewis acid like AlCl₃ (used with the corresponding acyl chloride), protonates the carboxylic acid (or complexes with the acyl chloride) to generate a highly electrophilic acylium ion intermediate. The acetamido group on the aromatic ring is an activating, ortho-, para- directing group. Since the acylating chain is already attached at the para position, it directs the electrophilic attack to the ortho position, leading to the formation of the five-membered ring of the indanone core.[3]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors. A systematic approach is key to diagnosing the problem.
-
Incomplete Reaction: The cyclization may be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[4] If the reaction stalls, consider increasing the temperature moderately (e.g., from 80°C to 100°C in PPA) or extending the reaction time.
-
Catalyst Deactivation: Friedel-Crafts catalysts, especially Lewis acids like AlCl₃, are extremely sensitive to moisture.[5] The presence of water in the reagents or solvent will quench the catalyst, halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and high-purity reagents.
-
Product Decomposition: At excessively high temperatures (>120-140°C) or with prolonged heating in strong acids like PPA, the acetamido group can be hydrolyzed, or the entire molecule can undergo charring. Maintain careful temperature control.
-
Suboptimal Work-up: The product can be lost during the quenching and extraction phases. When quenching the PPA reaction mixture with ice water, do so slowly and with vigorous stirring to ensure the product precipitates effectively and doesn't get trapped in viscous clumps of PPA. Ensure the pH is adjusted correctly during extraction to keep the product in the organic layer.
Troubleshooting Workflow for Low Yield```dot
Caption: Desired reaction pathway and key side reactions.
Data Summary and Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Catalyst deactivation by moisture. | Use oven-dried glassware; use fresh, anhydrous reagents and solvents. [5] |
| Incomplete reaction. | Increase reaction time and/or temperature moderately; monitor via TLC. | |
| Product decomposition (charring). | Maintain strict temperature control; avoid overheating. | |
| Presence of Regioisomer | Lack of complete regioselectivity. | Lower reaction temperature; attempt fractional recrystallization for purification. |
| Presence of Amine Impurity | Deacetylation (hydrolysis) of product. | Lower reaction temperature and shorten reaction time. |
| Difficult Stirring/Mixing | High viscosity of Polyphosphoric Acid (PPA). | Use a mechanical overhead stirrer instead of a magnetic stir bar. |
| Difficult Purification | Similar polarity of product and impurities. | Utilize recrystallization from a suitable solvent system (e.g., ethanol/water) rather than relying solely on chromatography. [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Acetamido-1-indanone via PPA Cyclization
Materials:
-
3-(4-acetamidophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (approx. 10 times the weight of the starting material).
-
Heat the PPA to 60-70°C with stirring until it becomes a mobile liquid.
-
Add 3-(4-acetamidophenyl)propanoic acid to the PPA in one portion.
-
Increase the temperature of the reaction mixture to 85-95°C and stir for 1-2 hours.
-
Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).
-
Once the starting material is consumed, cool the mixture slightly (to approx. 60°C) and carefully pour it onto a large beaker filled with crushed ice and water with vigorous stirring.
-
A precipitate should form. Continue stirring until all the PPA is dissolved and the precipitate is finely dispersed.
-
Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Air-dry the crude product. Further purification is achieved by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 5-acetamido-1-indanone
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution may need to be heated to boiling.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. [6]8. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Welcome to the technical support center for the purification of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 58161-35-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate and require it in high purity. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve your desired purity specifications.
Section 1: Initial Assessment & Troubleshooting Workflow
Before attempting any purification, a preliminary analysis of your crude material is essential. This initial assessment will guide your strategy, saving time and resources.
Recommended Initial Analysis:
-
Thin-Layer Chromatography (TLC): A rapid and indispensable tool to visualize the number of components in your crude mixture. It helps in selecting a suitable solvent system for column chromatography.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of residual solvents or major impurities.
-
Appearance: Note the color and physical state (e.g., crystalline solid, oil, amorphous powder). A dark color often indicates the presence of baseline impurities.
Below is a logical workflow to guide your purification strategy based on the initial assessment of your crude product.
Caption: A decision-making workflow for purifying this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter?
Answer: The impurity profile largely depends on the synthetic route, which is typically the N-acetylation of 5-aminoindan-1-one.
-
Unreacted Starting Material (5-Aminoindan-1-one): This is a very common impurity.[1] It is more polar and basic than the desired product. On a TLC plate (e.g., in 50% ethyl acetate/hexanes), it will appear as a lower Rf spot that may streak.
-
Acetic Acid/Anhydride: Residual reagents from the acetylation step. Acetic acid is acidic and can often be removed with a basic wash during the workup.
-
Di-acetylated Byproducts: While less common for this secondary amine formation, over-acetylation under harsh conditions is a possibility.
-
Polymeric or Baseline Impurities: Dark, tarry substances that remain at the baseline of the TLC plate. These often result from minor side reactions or degradation.
Q2: My crude product is a dark oil or sticky solid. What's the first thing I should do?
Answer: An oily or amorphous crude product suggests the presence of significant impurities that are inhibiting crystallization. The primary goal is to induce solidification.
Troubleshooting Steps:
-
Solvent Trituration/Wash: This is the most effective first step. Choose a solvent in which your desired product is poorly soluble, but the impurities are highly soluble.
-
Recommended Solvents: Diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.
-
Procedure: Add the solvent to your crude oil, and vigorously stir or sonicate the mixture. The desired compound should precipitate as a solid. If it remains oily, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
-
Silica Gel Plug Filtration: If trituration fails, a quick filtration through a short plug of silica gel can remove the highly polar, "baseline" impurities that often cause oiling.[2]
-
Procedure: Dissolve the crude oil in a minimum amount of dichloromethane (DCM). Pass this solution through a small plug of silica gel, eluting with a solvent like 20-30% ethyl acetate/hexanes. This will wash your product through while retaining the dark, polar impurities at the top.
-
Q3: What is the best method for a first-pass, bulk purification?
Answer: For a solid crude product, recrystallization is the most efficient and scalable method for achieving high purity.[3][4] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[3]
How to Choose a Recrystallization Solvent: The ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly or not at all at room temperature or in an ice bath.[3][4]
| Solvent | Boiling Point (°C) | Suitability for this compound | Comments |
| Ethanol (EtOH) | 78 | Excellent | Often dissolves the compound well when hot and allows for good crystal formation upon cooling. |
| Isopropanol (IPA) | 82 | Very Good | Similar to ethanol, can be a great choice. |
| Ethyl Acetate (EtOAc) | 77 | Good (often in a two-solvent system) | The compound may have moderate solubility at room temperature. Best used with a co-solvent like hexanes. |
| Water | 100 | Poor (as a primary solvent) | The compound is generally insoluble in water, but water can be used as an anti-solvent in a two-solvent system with a soluble solvent like ethanol.[5] |
Step-by-Step Recrystallization Protocol (Single Solvent):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery yield.[4]
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (like dust or baseline gunk), perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.[6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals and preventing the trapping of impurities.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.[6]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Q4: Recrystallization didn't work or my product is still impure. When should I use column chromatography?
Answer: Column chromatography is the method of choice when recrystallization fails, when impurities have very similar solubility profiles to your product, or when the crude material is an inseparable oil.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8][9]
Step-by-Step Column Chromatography Protocol:
-
Select the Eluent System: Use TLC to find the ideal solvent system. The goal is to find a mixture that gives your product an Rf (retention factor) of 0.25-0.35 .[8]
-
Good Starting Point: Begin with 30% Ethyl Acetate in Hexanes.
-
To decrease Rf (move the spot down): Decrease the amount of the polar solvent (Ethyl Acetate).
-
To increase Rf (move the spot up): Increase the amount of the polar solvent.
-
For very polar impurities: A more polar system like 5% Methanol in Dichloromethane can be used after the main product has eluted.[10]
-
-
Pack the Column: Use either the "dry packing" or "wet packing" method to prepare a uniform, bubble-free column bed.[9] The amount of silica gel should be roughly 30-50 times the weight of your crude sample for a good separation.[8]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Apply it carefully to the top of the silica bed as a narrow band.[9]
-
Elute and Collect: Begin passing the eluent through the column, collecting fractions in test tubes. Monitor the separation by collecting TLC spots from the fractions.
-
Combine and Isolate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: A step-by-step workflow for purification by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Purification [chem.rochester.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. Chromatography [chem.rochester.edu]
stability issues of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide in solution
Welcome to the technical support center for N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in solution. By understanding the chemical nature of its core functional groups—an acetamide and an indanone moiety—we can anticipate and mitigate common challenges encountered during experimental workflows.
Troubleshooting Guide: Diagnosing and Resolving Instability
Inconsistent experimental results are often the first sign of compound instability.[1] This guide provides a structured approach to identifying and addressing potential degradation of this compound in your experiments.
Issue 1: Loss of Compound Potency or Concentration Over Time in Aqueous Buffers
Potential Cause: Hydrolysis of the acetamide functional group. Amide bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid and an amine.[2][3][4][5][6] This process can be catalyzed by acidic or basic conditions.[2][3][5][7]
Troubleshooting Steps:
-
pH Monitoring:
-
Forced Degradation Study (Acid and Base Hydrolysis):
-
To confirm pH-dependent degradation, a simple forced degradation study can be performed.[8][9][10][11]
-
Protocol:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water or PBS), and basic (e.g., 0.1 M NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a suitable analytical method like HPLC to quantify the remaining parent compound.
-
-
-
Buffer Selection:
-
Some buffer components can act as nucleophiles and catalyze hydrolysis.[12]
-
Recommendation: Use non-nucleophilic buffers if hydrolysis is suspected.
-
Workflow for Investigating Hydrolytic Instability
Caption: Decision tree for troubleshooting suspected hydrolytic degradation.
Issue 2: Appearance of New, Unidentified Peaks in Chromatograms
Potential Cause: Oxidation of the indanone ring system. The indanone structure contains a ketone and a benzene ring, which can be susceptible to oxidation, especially at the benzylic position (the CH2 group adjacent to the benzene ring).[13]
Troubleshooting Steps:
-
Control for Oxidizing Agents:
-
Ensure that solvents and reagents are free of peroxides.
-
Recommendation: Use freshly opened, high-purity solvents. If necessary, solvents like THF or dioxane can be tested for peroxides.
-
-
Inert Atmosphere:
-
Forced Degradation Study (Oxidative Stress):
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a mild oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).
-
Incubate at room temperature or slightly elevated temperature.
-
Analyze samples at different time points by HPLC-MS to identify potential oxidation products.
-
-
Issue 3: Compound Instability Under Light Exposure
Potential Cause: Photodegradation. Aromatic amides can undergo photochemical reactions, such as the photo-Fries rearrangement, upon exposure to light, particularly UV light.[15][16]
Troubleshooting Steps:
-
Protect from Light:
-
Recommendation: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
-
Photostability Study:
-
Protocol:
-
Prepare two sets of solutions of the compound.
-
Expose one set to a controlled light source (e.g., a photostability chamber with a specific wavelength, or even ambient laboratory light).
-
Keep the other set in the dark as a control.
-
Analyze samples from both sets at various time points to determine the extent of light-induced degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may contribute to its instability?
A1: The two key functional groups are the acetamide group and the 1-indanone moiety. The acetamide group is susceptible to hydrolysis, while the indanone structure can be prone to oxidation.[2][3][13]
Q2: What is the likely degradation product of hydrolysis?
A2: Hydrolysis of the acetamide bond would likely yield 5-amino-2,3-dihydro-1H-inden-1-one and acetic acid.
Q3: In which solvents should I dissolve this compound for optimal stability?
A3: While specific solubility data is not available, polar aprotic solvents such as DMSO or DMF are commonly used for preparing stock solutions of small molecules. For aqueous experiments, it is crucial to minimize the time the compound spends in aqueous buffers, especially at non-neutral pH.
Q4: What are the ideal storage conditions for stock solutions?
A4: For maximum stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers (amber vials). Aliquoting the stock solution can prevent repeated freeze-thaw cycles, which can also contribute to degradation.
Q5: How can I analyze the stability of this compound and its potential degradants?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This involves developing an HPLC method that can separate the parent compound from its degradation products. A UV detector is commonly used, and coupling the HPLC to a mass spectrometer (LC-MS) can help in identifying the structures of the degradants.
Summary of Stability Considerations
| Factor | Potential Issue | Mitigation Strategies |
| pH | Acid or base-catalyzed hydrolysis of the amide bond. | Maintain neutral pH (7.0-7.4); use non-nucleophilic buffers. |
| Oxygen | Oxidation of the indanone ring. | Use high-purity solvents; work under an inert atmosphere for sensitive experiments. |
| Light | Photodegradation of the aromatic amide structure. | Store solutions in amber vials or protect from light with foil. |
| Temperature | Increased rate of all degradation reactions. | Store stock solutions at low temperatures (-20°C or -80°C); perform experiments at the lowest feasible temperature. |
| Solvent | Reaction with nucleophilic solvents or impurities. | Use high-purity, aprotic solvents for stock solutions; prepare aqueous solutions fresh. |
Disclaimer: The information provided in this guide is based on general chemical principles of the functional groups present in this compound. It is highly recommended to perform specific stability studies for this compound under your experimental conditions to obtain accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Decomposition and stabilization of pharmaceutical products | PPTX [slideshare.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. drum.lib.umd.edu [drum.lib.umd.edu]
Technical Support Center: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide Characterization
Welcome to the technical support resource for N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the analytical characterization of this molecule. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can develop robust, self-validating analytical methods.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a probable cause, a recommended solution, and the scientific rationale behind the troubleshooting steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows more peaks than expected. How can I identify the source of these unknown signals?
Answer: Unexpected signals in an NMR spectrum are common and typically originate from three sources: residual solvents, unreacted starting materials or reagents, and reaction by-products.
Probable Causes & Solutions:
-
Residual Solvents: The most common source of extraneous peaks.
-
Identification: Compare the chemical shifts and multiplicities of the unknown peaks against a standard table of common NMR solvents. For example, a singlet around δ 2.50 ppm in DMSO-d₆ is characteristic of residual DMSO-d₅, while a singlet at δ 7.26 ppm in CDCl₃ corresponds to residual CHCl₃.
-
Solution: To remove volatile solvents, dry your sample under high vacuum for an extended period. For high-boiling point solvents like DMSO or DMF, purification by column chromatography or recrystallization is necessary.
-
-
Unreacted Starting Materials: The synthesis of this compound likely involves the acetylation of 5-amino-1-indanone.
-
Identification: Run an NMR spectrum of the 5-amino-1-indanone starting material. If the signals in your product spectrum match this reference, it indicates incomplete reaction. Key signals for the starting material would include the primary amine (-NH₂) protons and a different aromatic splitting pattern compared to the N-acetylated product.
-
Solution: The reaction may require longer reaction times, increased temperature, or a different acetylating agent/base combination. Repurify the product using flash column chromatography to separate the more polar starting material from the product.
-
-
Reaction By-products: Over-acetylation (di-acetylation at the nitrogen) can occur under harsh conditions, though it is less common for amides. Other side reactions may be specific to the synthetic route used.
-
Identification: This is more complex. Techniques like 2D NMR (COSY, HSQC) can help establish connectivity between protons and carbons to elucidate the structure of the impurity. LC-MS is also invaluable for identifying the molecular weight of the impurity, providing a crucial clue to its identity.
-
Solution: Adjusting reaction conditions (e.g., lowering temperature, using a milder base) can minimize by-product formation. Purification via recrystallization or preparative HPLC is often effective.
-
Question 2: The amide N-H proton signal in my ¹H NMR is very broad, or I can't see it at all. Is this normal and how can I confirm its presence?
Answer: Yes, this is a very common and normal observation for amide N-H protons. The broadness is due to two primary factors: quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent.
Confirmation Protocol: D₂O Shake
This is a definitive and simple experiment to confirm the identity of an N-H (or O-H) proton.
-
Acquire Standard Spectrum: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the position and appearance of the suspected N-H peak.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to ensure mixing, and re-acquire the ¹H NMR spectrum.
-
Analyze: The signal corresponding to the N-H proton will disappear or significantly decrease in intensity. This occurs because the amide proton (N-H) exchanges with the deuterium from D₂O, forming N-D, which is not visible in the ¹H NMR spectrum. A new, likely broad peak for HOD may appear.
Causality: The deuterium exchange mechanism confirms the signal as a labile proton, a hallmark of N-H and O-H groups. This rapid and reliable test prevents misinterpretation of the spectrum.
Mass Spectrometry (MS)
Question 3: My Electrospray Ionization (ESI) Mass Spectrum shows the expected [M+H]⁺ ion, but also a prominent [M+Na]⁺ adduct. Is this a problem?
Answer: This is not typically a problem and is a very common occurrence in ESI-MS. The presence of sodium adducts ([M+Na]⁺) and sometimes potassium adducts ([M+K]⁺) is almost unavoidable.
Probable Cause & Solution:
-
Cause: Sodium ions are ubiquitous in laboratory environments. They can leach from glassware, be present as trace impurities in solvents (especially methanol), or come from buffers and additives. The carbonyl and amide groups in your molecule are effective at chelating alkali metal ions.
-
Solution/Interpretation:
-
No Action Needed: For routine identification, the presence of sodium adducts is not a concern. In fact, it can serve as a secondary confirmation of the molecular weight. The mass difference between the [M+H]⁺ peak (190.08 m/z) and the [M+Na]⁺ peak (212.07 m/z) should be approximately 22 Da, corresponding to the mass difference between Na⁺ and H⁺.[1]
-
Minimization (if necessary): If adduct formation is excessive and suppresses the desired [M+H]⁺ signal, you can add a small amount of a volatile acid like formic acid (0.1%) to the mobile phase. The increased concentration of protons will favor the formation of the [M+H]⁺ ion. Ensure any glassware used is meticulously cleaned.
-
High-Performance Liquid Chromatography (HPLC)
Question 4: My HPLC analysis of a "pure" sample shows a tailing peak or two closely eluting peaks. What is the cause and how can I fix it?
Answer: This issue can be frustrating and points towards several potential problems related to the sample, mobile phase, or column.
Workflow for Troubleshooting HPLC Peak Shape
Caption: Workflow for troubleshooting poor HPLC peak shape.
Detailed Explanation:
-
Secondary Interactions (Cause of Tailing): The amide and ketone functionalities can engage in secondary interactions (e.g., hydrogen bonding) with residual, un-capped silanol groups on the silica-based C18 column. This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solution: Add a competing agent to the mobile phase. Introducing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) will protonate the silanol groups, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.
-
-
Tautomerization (Cause of Split/Broad Peaks): While less common for the indanone core itself, some structurally related compounds can exist as keto-enol tautomers. If the rate of interconversion is slow on the HPLC timescale, you may observe two distinct peaks or a very broad, distorted peak.
-
Solution: Altering the mobile phase pH or temperature can sometimes shift the equilibrium to favor one tautomer or increase the rate of interconversion, leading to a single sharp peak. This is a more advanced problem and requires careful investigation.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The fundamental properties are summarized below. These values are critical for selecting appropriate analytical conditions, solvents, and interpreting data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Monoisotopic Mass | 189.07898 Da | [1] |
| CAS Number | 58161-35-6 | [2][3][4] |
| Appearance | Typically a solid at room temperature. | General Knowledge |
| Predicted XlogP | 0.8 | [1] |
| Hydrogen Bond Donors | 1 (the N-H group) | PubChem |
| Hydrogen Bond Acceptors | 2 (the two C=O groups) | PubChem |
Q2: What is a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound?
A2: A robust protocol ensures reproducibility and accurate structural elucidation.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add ~0.7 mL of a high-purity deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves many polar organic molecules and the amide N-H proton is typically well-resolved and less prone to rapid exchange. CDCl₃ is also an option, but the N-H peak may be broader.
-
Ensure the sample is fully dissolved. If not, sonicate briefly. Filter the solution through a small plug of glass wool into the NMR tube if any particulates remain.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum with 8 to 16 scans.
-
Set the spectral width to cover a range from approximately -1 to 12 ppm.
-
Ensure the relaxation delay (d1) is adequate (e.g., 1-2 seconds) for quantitative analysis, though a shorter delay is often sufficient for routine characterization.
-
-
Processing:
-
Apply Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Integrate all peaks. Set the integral of a well-resolved peak from a known number of protons (e.g., the acetyl -CH₃ singlet) to 3.00 and normalize the other integrals.
-
Q3: How can I definitively confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques, known as orthogonal methods, is required to unambiguously confirm both structure and purity. Relying on a single technique is insufficient for regulatory or publication purposes.
Confirmation Workflow Diagram
Caption: Orthogonal workflow for identity and purity confirmation.
Method Explanation:
-
NMR Spectroscopy (Structure): ¹H and ¹³C NMR confirm the carbon-hydrogen framework. The ¹H NMR should show the correct number of protons with appropriate chemical shifts, multiplicities (splitting patterns), and integration values. ¹³C NMR confirms the presence of the correct number of unique carbon atoms, including the two carbonyls.
-
Mass Spectrometry (Molecular Formula): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows you to confirm the elemental composition (C₁₁H₁₁NO₂) and rule out other potential structures with the same nominal mass.
-
HPLC (Purity): A properly developed HPLC method with a UV or Diode-Array Detector (DAD) is the gold standard for purity assessment. A pure compound should yield a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram gives the percent purity.
-
Thermal Analysis (Purity): A sharp melting point range (typically < 2 °C) is a classic indicator of high purity. Techniques like Differential Scanning Calorimetry (DSC) can provide more quantitative data on purity.[5]
By combining evidence from these four techniques, you can be highly confident in both the structural identity and the purity of your this compound.
References
- 1. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 4. This compound [sobekbio.com]
- 5. "Synthesis, Characterization , Thermal Studies and Antioxidant Activit" by Amnah Mahdi Abdullah and Abbas Ali Salih Al-Hamdani [bsj.uobaghdad.edu.iq]
Technical Support Center: A Guide to Resolving Solubility Challenges with N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide for Biological Assays
Welcome, researchers, to our dedicated guide for tackling one of the most common yet frustrating hurdles in the lab: poor compound solubility. This resource specifically addresses challenges with N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS: 58161-35-6) but provides a robust framework applicable to many poorly water-soluble molecules encountered in drug discovery and biological research.[1][2]
Poor solubility is not merely an inconvenience; it is a direct threat to data integrity. It can lead to underestimated compound potency, poor reproducibility, and misleading structure-activity relationships (SAR).[3] This guide is designed to empower you with the causal knowledge and validated protocols needed to ensure your test compound is in a true solution, allowing for accurate and reliable experimental outcomes.
Part 1: Frequently Asked Questions - The "Why" Behind the Problem
This section addresses the fundamental questions researchers face when a compound fails to dissolve.
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A: The molecular structure of this compound, which features a fused, non-polar indanone ring system, makes it inherently hydrophobic (lipophilic).[1] While the acetamide and ketone groups offer some capacity for hydrogen bonding, the molecule's overall character favors dissolution in organic solvents over aqueous media like phosphate-buffered saline (PBS) or cell culture media. The energy required to break the compound's crystal lattice and solvate it with water is unfavorable, leading to very low aqueous solubility.
Q2: I managed to dissolve the compound in 100% DMSO, but it immediately precipitated when I added it to my cell culture medium. What's happening?
A: This is a classic case of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[4] However, when you introduce a small volume of this concentrated DMSO stock into a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around the compound abruptly changes from organic to aqueous. The compound is no longer soluble in this new environment and precipitates out of solution.[3] It is crucial to mix the DMSO stock directly and vigorously into the final assay media to maximize interaction with proteins and other components that can help maintain solubility.[3]
Q3: What are the direct consequences of undetected precipitation in my assay?
A: Undetected precipitation means the actual concentration of your compound in solution is unknown and significantly lower than your calculated nominal concentration. This leads to several critical errors:
-
Underestimated Potency: The observed biological effect will be lower than the true potential of the compound, leading to an inaccurate IC50 or EC50 value.
-
Poor Data Reproducibility: The amount of precipitate can vary between wells and experiments, causing high variability in your results.
-
Inaccurate SAR: You may incorrectly discard a potent compound or an entire chemical series as inactive due to solubility-masked activity.[3]
Part 2: A Systematic Troubleshooting Guide to Solubilization
Successfully solubilizing a compound requires a systematic approach. The following tiered strategy starts with the simplest methods and progresses to more complex formulations. This workflow is designed to find the simplest method that works, minimizing the use of potentially confounding excipients.
Solubilization Strategy Workflow
Caption: Decision workflow for solubilizing a test compound.
Tier 1: The Co-Solvent First-Line Approach
The most direct method is to use a water-miscible organic solvent (a co-solvent) to bridge the gap between the hydrophobic compound and the aqueous assay medium.[5][]
Experimental Protocol 1: Stock Solution Preparation
-
Weigh Compound: Accurately weigh a sufficient amount of this compound powder.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-30 mM).
-
Dissolve: Vortex vigorously. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Inspect: Ensure the solution is clear and free of any visible particulates.
-
Store: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture to prevent degradation and water absorption.[3]
Experimental Protocol 2: Serial Dilution & Assay Plate Preparation
-
Intermediate Dilutions: Perform serial dilutions of your high-concentration stock in 100% DMSO to create a range of concentrations for your dose-response curve.
-
Final Dilution: The critical step is the final dilution into the aqueous assay buffer (e.g., cell culture media). Crucially, add the small volume of DMSO stock (e.g., 1 µL) to the large volume of assay buffer (e.g., 199 µL) while the buffer is being vortexed or mixed. This rapid dispersion minimizes localized high concentrations of the compound that can cause precipitation.[3]
-
Final Inspection: After addition, visually inspect the final solution for any signs of cloudiness or precipitate.
Troubleshooting Tier 1
If precipitation still occurs, consider the following before moving to Tier 2:
-
Lower the Final Co-solvent Concentration: The final percentage of the organic solvent in your assay can be toxic to cells or inhibit enzyme activity. It is essential to keep this percentage as low as possible, typically ≤0.5% for cell-based assays.
-
Perform a Vehicle Toxicity Test: Always run a vehicle control (assay buffer + the highest concentration of co-solvent used) to ensure the solvent itself does not affect the biological outcome.
Data Table: Common Co-Solvents and Their Recommended Limits
| Co-Solvent | Typical Use | Max % in Cell Assays (General) | Max % in Biochemical Assays | Notes |
| DMSO | Universal stock solvent | 0.1% - 0.5% | ≤ 5% | Can interfere with some enzyme assays at higher concentrations.[4][7] |
| Ethanol | Alternative stock solvent | 0.1% - 0.5% | ≤ 5% | Can have biological effects; less toxic than methanol.[8][9] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent, formulation vehicle | ≤ 1% | ≤ 10% | Can be viscous. Often used in combination with other solvents.[][10] |
| Propylene Glycol (PG) | Co-solvent, formulation vehicle | ≤ 1% | ≤ 10% | Generally considered safe but can cause osmotic effects at high concentrations.[8][11] |
Tier 2: Advanced Solubilization Strategies
If co-solvents alone are insufficient, more sophisticated formulation approaches are necessary. These involve excipients that actively modify the compound's interaction with water.
A. Surfactant-Mediated Solubilization
-
Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate insoluble drug molecules, presenting a hydrophilic exterior to the aqueous solvent, thereby increasing solubility.[12][13] Non-ionic surfactants like Tween® 80 are commonly used.[14]
-
Experimental Protocol 3: Formulation with Tween® 80
-
Prepare a concentrated stock of your compound in 100% DMSO as described in Protocol 1.
-
Prepare your aqueous assay buffer containing a low concentration of Tween® 80 (e.g., 0.01% - 0.1% w/v).
-
While vortexing the surfactant-containing buffer, slowly add the DMSO stock to achieve the desired final concentration.
-
Critical Control: You must run a vehicle control with the surfactant alone to ensure it does not interfere with your assay. Some surfactants can have their own biological activities or cause cell lysis at higher concentrations.[8]
-
B. Cyclodextrin Inclusion Complexes
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[15][16] They can form a "host-guest" inclusion complex by encapsulating the hydrophobic drug molecule, effectively shielding it from water and dramatically increasing its aqueous solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high water solubility and low toxicity.
-
Experimental Protocol 4: Formulation with HP-β-CD
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer. Gentle warming may be required to dissolve the cyclodextrin.
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Mix vigorously. This process can be slow. Allow the mixture to shake or stir overnight at room temperature to facilitate complex formation.
-
After incubation, centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution.
-
Note: The concentration of the dissolved compound should be analytically determined (e.g., by HPLC-UV) for maximum accuracy.
-
Critical Control: A vehicle control with HP-β-CD alone is mandatory. At high concentrations, cyclodextrins can extract cholesterol from cell membranes, which can be a confounding factor in cell-based assays.[15]
-
Part 3: Validation and Best Practices
Ensuring your compound is truly dissolved is a critical validation step.
Q4: How can I be sure my compound is truly in solution?
A: Visual inspection is the first step. A true solution should be perfectly clear. Any haze, cloudiness, or Tyndall effect (light scattering) suggests the presence of suspended particles or colloids, not a true solution. For more rigorous validation, techniques like dynamic light scattering (DLS) can be used to detect nano-sized precipitates.
Q5: What is the maximum concentration of a co-solvent my specific cells can tolerate?
A: This is an essential parameter you must determine empirically for your specific cell line and assay duration. A standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) should be performed with a dose-response of the solvent vehicle alone.
Vehicle Cytotoxicity Validation Workflow
Caption: Experimental workflow to determine solvent tolerance.
By following this structured, evidence-based approach, you can overcome the solubility challenges presented by this compound and other lipophilic compounds, ensuring the integrity and reliability of your biological data.
References
- 1. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide Stability and Storage
Welcome to the dedicated technical support resource for N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we provide in-depth, evidence-based answers to frequently asked questions, troubleshooting for common stability-related issues, and detailed protocols for proactive stability assessment.
I. Understanding the Stability of this compound
This compound is a small molecule with a chemical structure that includes both an acetamide and an indanone functional group. While indanone derivatives are noted for their broad range of biological activities and are generally stable at room temperature, the overall stability of this specific molecule can be influenced by environmental factors that may lead to degradation over time.[1][2] The primary modes of degradation to consider are hydrolysis of the acetamide group and oxidation of the indanone ring.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, the solid, which is typically a white powder, should be stored in a tightly sealed, airtight container in a cool, dry, and dark place.[3][4][5] An inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidative degradation.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. |
| Humidity | Low (in a desiccator) | To prevent hydrolysis of the acetamide group. |
| Light | Protected from light (amber vial) | To prevent potential photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize oxidation of the indanone ring. |
Q2: What are the primary degradation pathways for this compound?
A2: The two most probable degradation pathways are:
-
Hydrolysis of the acetamide group: Under acidic or basic conditions, the acetamide functional group can hydrolyze to form 5-amino-2,3-dihydro-1H-inden-1-one and acetic acid.[3][4][7]
-
Oxidation of the indanone ring: The ketone group in the indanone ring can be susceptible to oxidation, which could lead to ring-opening or other oxidative products.[8][9]
Q3: How can I prepare stable solutions of this compound for my experiments?
A3: It is always best to prepare solutions fresh for each experiment. If short-term storage is necessary, dissolve the compound in a suitable organic solvent, such as DMSO or ethanol, and store at -20°C in a tightly sealed vial. Avoid aqueous solutions for storage, especially at neutral or alkaline pH, to minimize hydrolysis.
III. Troubleshooting Guide: Storage and Stability Issues
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: I observe a change in the color of the solid compound over time.
-
Potential Cause: This could be an indication of oxidative degradation. Exposure to air and light can accelerate this process.
-
Solution:
-
Ensure the compound is stored under an inert atmosphere (argon or nitrogen).[6]
-
Use light-resistant containers (amber vials).
-
Store at recommended low temperatures (2-8°C).
-
Issue 2: My analytical results show the presence of impurities that were not there in the freshly prepared sample.
-
Potential Cause: This suggests that the compound is degrading in solution. The rate of degradation can be influenced by the solvent, pH, and temperature.
-
Solution:
-
Solvent Choice: If using aqueous buffers, ensure the pH is slightly acidic, as amides are generally more stable at lower pH.[10]
-
Temperature: Keep solutions on ice during experiments and store at -20°C or -80°C for short-term storage.
-
Fresh Preparation: The most reliable approach is to prepare solutions immediately before use.
-
Issue 3: I am seeing a loss of potency or activity in my biological assays.
-
Potential Cause: Degradation of the parent compound will lead to a decrease in its effective concentration and, consequently, a reduction in its biological activity.
-
Solution:
-
Confirm Compound Integrity: Before conducting biological experiments, verify the purity of your compound using an analytical technique like HPLC.
-
Follow Strict Storage and Handling Protocols: Adhere to the recommended storage conditions for both the solid compound and its solutions.
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study can be invaluable. This will help identify potential degradants and allow you to develop a stability-indicating analytical method.[11]
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[3][13]
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound (a UV scan from 200-400 nm is recommended).
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a mixture of the stressed samples and the parent compound.
-
Adjust the gradient profile of the mobile phase to achieve baseline separation of all degradation peaks from the parent peak.
-
The goal is to have a resolution of >1.5 between the parent peak and the closest eluting degradation product.
3. Validation:
-
Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][7]
V. Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Unexpected Peaks in HPLC
Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.
VI. References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. --INVALID-LINK--
-
Huynh-Feldt, J., et al. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--
-
CPMP/ICH/380/95. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. --INVALID-LINK--
-
Cornelis, G., et al. (2018). Reaction scheme of the oxidation of indanone groups in pVI into... ResearchGate. --INVALID-LINK--
-
user139988. (2024). Mechanism for ring expansion of an Indanone derivative to a Lawsone derivative. Chemistry Stack Exchange. --INVALID-LINK--
-
Benchchem. (n.d.). Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide. --INVALID-LINK--
-
Syguda, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to Acetamide, N-(2-(nonylamino)ethyl)-: Safety, Handling, and MSDS Information. --INVALID-LINK--
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave online. --INVALID-LINK--
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. --INVALID-LINK--
-
Ahmed, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. --INVALID-LINK--
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. --INVALID-LINK--
-
ChemicalBook. (n.d.). n1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide. --INVALID-LINK--
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). N1-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide. --INVALID-LINK--
-
Guidechem. (n.d.). n1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide cas no.58161-35-6. --INVALID-LINK--
-
Allen. (n.d.). Acetamide: Structure, Properties and Uses. --INVALID-LINK--
-
YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--
-
Patel, D. R., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(6), 536–540. --INVALID-LINK--
-
Reddit. (2020). How to prevent the acid hydrolysis of an amide?--INVALID-LINK--
-
MDPI. (2021). Acetone as Indicator of Lipid Oxidation in Stored Margarine. --INVALID-LINK--
-
ResearchGate. (2018). How to break ester bond without breaking the amide?--INVALID-LINK--
-
Chemguide. (n.d.). the hydrolysis of amides. --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?--INVALID-LINK--
-
YouTube. (2020). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). --INVALID-LINK--
-
ResearchGate. (2015). How can one avoid the oxidation of a metal carbenoid ?--INVALID-LINK--
-
Benchchem. (n.d.). preventing oxidation of Salvianolic acid Y during storage. --INVALID-LINK--
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ijnrd.org [ijnrd.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ijtsrd.com [ijtsrd.com]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. snscourseware.org [snscourseware.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. ajpsonline.com [ajpsonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
refining purification methods for high-purity N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Introduction: Welcome to the technical support guide for the purification of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS 58161-35-6). This molecule is a key intermediate in various research and development pipelines. Achieving high purity is not merely a quality control checkpoint; it is fundamental to ensuring reproducible results, accurate biological data, and the overall integrity of subsequent synthetic steps. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying scientific rationale to empower your decision-making process.
Section 1: Foundational Knowledge: Characterization & Purity Assessment
Before attempting purification, it is critical to understand the physicochemical properties of your target compound and to have reliable analytical methods to assess its purity.
FAQ: What are the key physical and chemical properties of this compound?
Understanding these properties is the first step in designing a rational purification strategy. For instance, the melting point can be a preliminary indicator of purity, while solubility data is crucial for developing recrystallization and chromatographic methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 58161-35-6 | [1] |
| Melting Point | 172 °C | [3] |
| Boiling Point (Predicted) | 427.4 ± 34.0 °C | [3] |
| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.53 ± 0.20 | [3] |
FAQ: What analytical methods are recommended for assessing the purity of my compound?
A multi-modal approach to purity analysis is always recommended. Relying on a single method can be misleading. The development of robust analytical methods is crucial for quality control, stability testing, and formulation development.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for purity assessment. An HPLC method allows for the separation and quantification of the main compound from its impurities. A typical method would use a C8 or C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient and UV detection.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used to identify impurities if their concentration is significant (~1% or higher) and their signals do not overlap with the main compound.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities, which provides crucial clues to their structure.[6]
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound. However, success depends heavily on solvent selection and technique.
Q: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What is happening and how can I fix it?
A: Causality & Explanation: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid phase is an immiscible, supercooled melt of your compound, which will not crystallize effectively.
Troubleshooting Steps:
-
Increase Solvent Volume: The most common cause is using too little solvent. Add more hot solvent until the oil completely dissolves. Upon cooling, the solution should be less saturated, allowing for proper crystal formation.
-
Lower the Temperature of Dissolution: You may be overheating the mixture. Try using a solvent with a lower boiling point. The ideal recrystallization solvent should dissolve the compound at a temperature below the compound's melting point (172 °C).[3]
-
Modify the Solvent System: If a single solvent isn't working, switch to a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. For acetamide-type compounds, common solvent systems include mixtures like ethanol/water, acetone/hexane, or ethyl acetate/benzene.[]
Q: My product's purity only marginally improved after recrystallization. What should I do next?
A: Causality & Explanation: This indicates that the chosen solvent system is not effectively differentiating between your product and the key impurities. The impurities may have similar solubility profiles to your product in that specific solvent.
Troubleshooting & Optimization:
-
Perform a Thorough Solvent Screen: Do not rely on a single solvent. Test a range of solvents with varying polarities. See the protocol below for a systematic approach.
-
Consider a Different Purification Technique: If the impurities are structurally very similar to your product, recrystallization may not be sufficient. Column chromatography is the logical next step as it separates based on differences in polarity, which is often a more discriminating property.[8]
-
Introduce a Charcoal Treatment: If you suspect colored, polymeric, or highly nonpolar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.
Table of Potential Recrystallization Solvents:
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 4.3 | 78 | Often a good starting point for moderately polar compounds. Slow evaporation of an ethanol solution has been used to obtain X-ray quality crystals of a related compound.[8] |
| Ethyl Acetate | 4.4 | 77 | A common solvent for recrystallizing acetamides.[] Can be paired with hexane. |
| Acetone | 5.1 | 56 | Another effective solvent for acetamides.[] Its low boiling point makes for easy removal. |
| Isopropanol | 3.9 | 82 | Similar to ethanol but can offer different solubility characteristics. |
| Water | 10.2 | 100 | The compound has a polar amide group and a ketone, but the indenone core is nonpolar. Solubility is likely low, making it a potential "anti-solvent" in a binary system with a more soluble partner like ethanol or acetone. |
Section 3: Troubleshooting Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.
Q: My compound streaks badly on the TLC plate, making it hard to choose a solvent system. What's the cause?
A: Causality & Explanation: Streaking on a TLC plate is typically caused by one of three issues: overloading the sample, a compound that is too polar for the chosen mobile phase, or acidic/basic properties of the compound interacting strongly with the silica gel.
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute solution of your crude product for TLC spotting.
-
Increase Mobile Phase Polarity: If the streak originates from the baseline and points upwards (Rf ≈ 0), your eluent is not polar enough to move the compound effectively. Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).
-
Modify the Mobile Phase: The acetamide group is weakly basic. If you suspect strong interaction with the acidic silica gel, add a small amount (0.5-1%) of a modifier to the eluent. Triethylamine can be used to suppress interaction with basic compounds, while acetic acid can be used for acidic ones. For your compound, triethylamine is the more logical choice if streaking persists.
Q: I have poor separation (ΔRf < 0.2) between my product and an impurity. How can I improve the resolution?
A: Causality & Explanation: Resolution in chromatography depends on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). Poor separation means the eluent is not effectively distinguishing between the polarities of your product and the impurity.
Troubleshooting Steps:
-
Decrease Eluent Polarity: If both spots are running too high on the TLC plate (Rf > 0.5), decrease the polarity of your eluent. This will increase the interaction with the silica gel and allow for better separation. The goal for the target compound's Rf is typically between 0.25 and 0.35 for good separation on a column.
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch one of the solvents in your mobile phase to one with different chemical properties. For example, if you are using hexane/ethyl acetate, try switching to hexane/acetone or dichloromethane/methanol. These solvents have different interactions (e.g., hydrogen bond donating/accepting capabilities) and can dramatically alter the separation profile.
Section 4: Purification Strategy & Workflow
A logical workflow ensures efficient and effective purification. The choice of technique should be guided by the impurity profile of the crude material.
Workflow: A Decision Tree for Purifying this compound
This diagram outlines a systematic approach to purification, starting from the crude product.
Caption: A logical workflow for purifying the target compound.
Section 5: Experimental Protocols
Protocol 1: A Step-by-Step Guide to Recrystallization Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude product into several small test tubes.
-
Solvent Addition (Cold): Add 0.5 mL of a chosen test solvent (see table above) to each tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable for recrystallization (it's a "good" solvent for dissolving, but won't allow precipitation upon cooling).
-
Heating: If the compound did not dissolve at room temperature, gently heat the test tube while agitating. Add the solvent dropwise until the solid just dissolves. Do not add a large excess.
-
Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces a high yield of crystalline solid upon cooling.
Protocol 2: General Method for Purity Assessment by RP-HPLC
This is a starting point and must be optimized for your specific system and impurity profile. The development of such analytical methods is a crucial step in pharmaceutical research.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in methanol or acetonitrile. Dilute as necessary.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. N1-(1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE CAS#: 58161-35-6 [m.chemicalbook.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. High-performance liquid chromatographic determination of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a 4-azasteroid, in human plasma from a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Introduction
In the landscape of drug development and medicinal chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a molecule incorporating the versatile 1-indanone scaffold, presents a unique spectroscopic challenge requiring a multi-faceted analytical approach.[1][2] The presence of both a ketone and an amide carbonyl, an aromatic ring, and aliphatic protons necessitates a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate it from potential isomers and impurities.
This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of this compound. We will explore the predicted spectroscopic data, explain the causal relationships between molecular structure and spectral features, and present a comparative analysis against a closely related isomer, N-(1-Oxo-2,3-dihydro-1H-inden-6 -yl)acetamide. This framework serves as a self-validating system, ensuring the highest degree of confidence in structural assignment.
Logical Workflow for Spectroscopic Confirmation
A robust confirmation strategy relies on the convergence of data from multiple independent techniques. Each method provides a unique piece of the structural puzzle, and only when combined do they form a coherent and definitive picture.
Caption: Overall workflow for structural confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is paramount for elucidating the precise connectivity of atoms. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the proton and carbon environments within the molecule.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its characteristic of shifting the amide N-H proton downfield to a less crowded region (around 10 ppm) makes it ideal for this analysis.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~10.15 | Broad Singlet | 1H | N-H (Amide) | The N-H proton of a secondary amide in DMSO typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and hydrogen bonding with the solvent. |
| ~7.85 | Doublet (d) | 1H | H-4 | This aromatic proton is ortho to the electron-withdrawing ketone (C=O), deshielding it significantly. It will be split by the adjacent H-6. |
| ~7.70 | Doublet of Doublets (dd) | 1H | H-6 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. Its chemical shift is influenced by the ortho acetamido group. |
| ~7.50 | Doublet (d) | 1H | H-7 | This proton is ortho to the electron-donating acetamido group, which shields it relative to H-4. It is coupled to H-6. |
| ~3.10 | Triplet (t) | 2H | H-2 (CH₂) | Aliphatic protons adjacent to a carbonyl group. They are coupled to the H-3 protons, appearing as a triplet. |
| ~2.65 | Triplet (t) | 2H | H-3 (CH₂) | Benzylic protons adjacent to the aromatic ring. They are coupled to the H-2 protons, resulting in a triplet. |
| ~2.10 | Singlet (s) | 3H | CH₃ (Acetyl) | The methyl protons of the acetyl group are isolated and thus appear as a sharp singlet. Its chemical shift is typical for an acetamido methyl group.[3] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR provides a count of unique carbon environments and information about their electronic nature.
| Predicted Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~206.0 | C-1 (Ketone C=O) | The sp² carbon of the ketone carbonyl is highly deshielded and appears significantly downfield. This is a key identifier for the 1-indanone moiety.[4] |
| ~168.5 | C=O (Amide) | The amide carbonyl carbon is also deshielded but typically appears upfield from a ketone carbonyl. |
| ~153.0 | C-7a (Quaternary) | Aromatic carbon at the fusion of the two rings. |
| ~142.0 | C-5 (Quaternary) | Aromatic carbon directly bonded to the nitrogen of the acetamido group. |
| ~137.0 | C-3a (Quaternary) | Aromatic carbon adjacent to the ketone. |
| ~128.0 | C-6 | Aromatic CH carbon. |
| ~125.0 | C-7 | Aromatic CH carbon. |
| ~118.0 | C-4 | Aromatic CH carbon. |
| ~36.0 | C-2 | Aliphatic CH₂ carbon adjacent to the ketone. |
| ~25.0 | C-3 | Aliphatic CH₂ carbon in the benzylic position. |
| ~24.0 | CH₃ (Acetyl) | The sp³ carbon of the acetyl methyl group, appearing in the typical aliphatic region. |
Comparative Analysis: this compound vs. Isomer
The key to confident identification lies in comparing the expected spectrum with that of a plausible alternative, such as N-(1-Oxo-2,3-dihydro-1H-inden-6 -yl)acetamide.
| Spectroscopic Feature | Target Molecule (5-substituted) | Isomer (6-substituted) | Reason for Difference |
| Aromatic ¹H NMR Splitting | Three distinct aromatic signals (d, dd, d) | Three distinct aromatic signals, but with different coupling patterns (likely two singlets and one doublet). | The substitution pattern dramatically alters the proton-proton coupling. The 6-substituted isomer has two aromatic protons with no adjacent proton neighbors. |
| Aromatic ¹³C NMR Shifts | Distinct shifts for C-4, C-6, and C-7 based on proximity to C=O and NHAc groups. | Different chemical shifts for the aromatic carbons due to the altered positions of the electron-withdrawing and electron-donating groups. | The electronic environment of each aromatic carbon is unique to the substitution pattern. |
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]
Caption: Key FT-IR vibrational modes for the target molecule.
Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3300 | Medium, Broad | N-H Stretch | Amide N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 3000-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H |
| ~1715 | Strong, Sharp | C=O Stretch | Ketone (conjugated) |
| ~1670 | Strong, Sharp | C=O Stretch | Amide I Band |
| ~1550 | Medium | N-H Bend | Amide II Band |
The most crucial diagnostic feature in the FT-IR spectrum is the presence of two distinct, strong carbonyl peaks .[7] The conjugated ketone of the indanone system is expected around 1715 cm⁻¹, while the secondary amide carbonyl (Amide I band) typically appears at a lower frequency, around 1670 cm⁻¹.[7] The separation of these two peaks provides compelling evidence for the presence of both functional groups. A single, broad carbonyl peak would suggest an impurity or an incorrect structure.
III. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborating structural information.
Predicted Mass Spectrum (ESI+)
The primary role of MS in this context is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) should yield a mass for the protonated molecule ([M+H]⁺) that is consistent with C₁₁H₁₂NO₂⁺ to within 5 ppm, ruling out alternative elemental compositions.
Fragmentation Analysis
While ESI is a soft ionization technique, some fragmentation can be induced. A characteristic fragmentation pattern for amides involves the cleavage of the N-CO bond.[11][12]
-
Key Fragment 1: Loss of the acetyl group (CH₂=C=O, 42 Da) from the parent ion to yield a fragment corresponding to 5-amino-1-indanone.
-
[M+H - 42]⁺ = m/z 148.0757
-
-
Key Fragment 2: Cleavage of the amide bond can lead to the formation of a stable acylium ion.[13]
-
[CH₃CO]⁺ = m/z 43.0184
-
The presence of these fragments provides strong evidence for the acetamido substructure.
Experimental Protocols
Adherence to standardized protocols is essential for reproducible and reliable data.
NMR Sample Preparation & Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[1]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 2 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for quaternary carbons.[1]
-
FT-IR Sample Preparation & Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve data quality.[1]
-
Mass Spectrometry Sample Preparation & Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Data Acquisition (ESI-TOF):
-
Mode: Positive ion mode.
-
Method: Infuse the sample solution directly into the electrospray ionization (ESI) source.
-
Parameters: Acquire data over a mass range of m/z 50-500. Utilize a time-of-flight (TOF) analyzer for high-resolution mass measurement.
-
Conclusion: A Synergistic Approach to Certainty
The structural confirmation of this compound is achieved not by a single piece of evidence, but by the overwhelming agreement across multiple spectroscopic techniques.
-
NMR establishes the unique carbon and proton framework, crucially differentiating the 5-substituted pattern from other isomers.
-
FT-IR provides unambiguous evidence for the presence of the two key functional groups: the ketone and the amide, identified by their distinct C=O stretching frequencies.
-
HRMS confirms the elemental composition with high precision, acting as a final gatekeeper for the molecular formula.
By following the rigorous protocols and comparative logic outlined in this guide, researchers can confidently and definitively confirm the structure of this and related molecules, ensuring the integrity and validity of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 6. azooptics.com [azooptics.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scbt.com [scbt.com]
- 9. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 10. PubChemLite - N1-(1-oxo-2,3-dihydro-1h-inden-5-yl)acetamide (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
A Comparative Analysis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide and Structurally Related Bioactive Indanones
Introduction: The Indanone Scaffold as a Privileged Structure in Drug Discovery
The 1-indanone framework, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. Derivatives of 1-indanone have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, antiviral, and neuroprotective properties. This guide focuses on a specific derivative, N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide , and provides a comparative analysis with structurally similar compounds to elucidate the structure-activity relationships (SAR) that govern their biological effects.
While extensive biological data for this compound itself is not widely available in the public domain, this guide will leverage published data on closely related analogs to infer its potential therapeutic applications and to provide a framework for future research and development. We will explore how modifications to the indanone core and its substituents influence anticancer and anti-inflammatory activities, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Bioactive Indanone Derivatives
To understand the potential of this compound, we will compare it with a curated set of analogs for which quantitative biological data, such as IC50 values, have been reported. This comparative approach will shed light on the significance of the acetamido group at the 5-position and the overall contribution of the indanone scaffold to biological activity.
I. Anticancer Activity of Substituted Indanones
The indanone scaffold is a common feature in many potent anticancer agents. The following table compares the cytotoxic activity of selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines. These compounds share the core indanone structure but differ in their substitution patterns, providing valuable insights into their SAR.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected 2-Benzylidene-1-indanone Derivatives
| Compound ID | R1 | R2 | R3 | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 1a | H | H | H | >10 | >10 | >10 | [1] |
| 1b | 4'-OH | H | H | 0.88 | 0.92 | 1.25 | [1] |
| 1c | 4'-OCH3 | H | H | 0.52 | 0.65 | 0.98 | [1] |
| 1d | 3',4'-diOH | H | H | 0.21 | 0.33 | 0.47 | [1] |
| 1e | H | 6-OH | H | 0.15 | 0.21 | 0.31 | [2] |
| 1f | 4'-OH | 6-OH | H | 0.08 | 0.11 | 0.19 | [2] |
Structure-Activity Relationship (SAR) Insights:
-
Effect of Substitution on the Benzylidene Ring: A comparison of the unsubstituted compound 1a with its hydroxylated and methoxylated analogs (1b-1d ) clearly demonstrates that substitution on the 4'-position of the benzylidene ring is crucial for cytotoxic activity. The presence of a hydroxyl or methoxy group significantly enhances potency. Dihydroxylation at the 3' and 4' positions (1d ) further increases activity.
-
Impact of Substitution on the Indanone Core: The introduction of a hydroxyl group at the 6-position of the indanone ring (compare 1a with 1e , and 1b with 1f ) leads to a substantial increase in anticancer activity across all tested cell lines. This suggests that the 6-position is a critical site for interaction with biological targets.
-
Inference for this compound: Based on these findings, the 5-acetamido group in our target compound is located at a position known to influence biological activity. While not a hydroxyl group, the acetamido moiety can participate in hydrogen bonding and may confer a distinct pharmacological profile. Further studies are warranted to determine if this substitution pattern yields potent and selective anticancer activity.
II. Anti-inflammatory Activity of Indanone Derivatives
Chronic inflammation is a key factor in the progression of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Indanone derivatives have shown significant promise as inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).
Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition) of Selected Indanone Derivatives
| Compound ID | Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 2a | 2-(4-fluorobenzylidene)-1-indanone | 5.2 | >10 | [3] |
| 2b | 2-(4-fluorobenzylidene)-6-hydroxy-1-indanone | 0.8 | >50 | [3] |
| 2c | Spiroisoxazoline derivative of 1-indanone | 0.03 | >100 | [3] |
| Celecoxib | (Standard COX-2 Inhibitor) | 0.04 | >100 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Enhancement by 6-Hydroxyl Group: Similar to the trend observed in anticancer activity, the presence of a 6-hydroxyl group on the indanone ring dramatically improves COX-2 inhibitory potency and selectivity (compare 2a and 2b ).
-
Scaffold Hopping for Increased Potency: The spiroisoxazoline derivative 2c demonstrates that significant gains in potency and selectivity can be achieved by more complex modifications of the indanone scaffold. This compound exhibits COX-2 inhibition comparable to the well-established drug, Celecoxib.
-
Potential of this compound: The anti-inflammatory potential of our target compound will likely depend on the ability of the 5-acetamido group to interact with the active site of COX-2 or other inflammatory targets. Its isomeric position relative to the highly favorable 6-hydroxyl group suggests that it may possess a unique inhibitory profile that merits investigation.
Experimental Methodologies
To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols for the key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Workflow Diagram:
MTT Assay Workflow
Step-by-Step Procedure:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the compound-containing medium. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key to the inflammatory response.
Workflow Diagram:
COX Inhibition Assay Workflow
Step-by-Step Procedure:
-
Enzyme and Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit are required.
-
Assay Buffer Preparation: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors is prepared.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with either the COX-1 or COX-2 enzyme in the assay buffer for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid. The mixture is incubated for a specific time (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: The reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin E2: The amount of PGE2 produced in each reaction is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the log of the compound concentration. The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[4][6]
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of the 1-indanone scaffold, with derivatives demonstrating potent anticancer and anti-inflammatory activities. While direct experimental data for this compound is currently limited, the structure-activity relationships derived from its analogs provide a strong rationale for its further investigation.
The analysis suggests that the substitution pattern on both the aromatic and cyclopentanone rings of the indanone core is a critical determinant of biological activity. The 5-acetamido group of the target compound is located in a region of the scaffold where substitutions have been shown to modulate potency.
Future research should focus on the synthesis of this compound and a systematic series of its analogs, including positional isomers and derivatives with modified acetamido groups. These compounds should be evaluated in a panel of biological assays, including those for cytotoxicity against a broad range of cancer cell lines and for their inhibitory effects on key inflammatory targets like COX-2. Such studies will be instrumental in elucidating the full therapeutic potential of this promising class of compounds and in guiding the design of next-generation indanone-based drugs.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide and Its Tetralone Analog
Introduction
In the landscape of medicinal chemistry and drug development, substituted cyclic ketones such as indanones and tetralones represent privileged scaffolds. Their rigid frameworks are instrumental in designing molecules with specific three-dimensional orientations to engage biological targets. N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a functionalized 1-indanone derivative of interest as a potential building block for more complex pharmaceutical agents. The precise placement of the acetamido group on the aromatic ring and the five-membered ketone ring offer distinct chemical handles for further elaboration.
This guide provides a comprehensive, in-depth comparison of the synthesis, characterization, and analytical assessment of this compound. To provide a meaningful benchmark, we will cross-reference its projected data with the experimental data for a structurally related analog, N-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, which features a six-membered ketone ring (a tetralone). This comparative approach will highlight the subtle yet significant differences in synthetic strategy and analytical properties imparted by the ring size variation, offering researchers valuable insights for selecting appropriate scaffolds in their development programs.
Part 1: Comparative Synthesis Strategies
The construction of these scaffolds relies on one of the cornerstone reactions in organic synthesis: the intramolecular Friedel-Crafts acylation.[1][2][3] This powerful reaction allows for the formation of the cyclic ketone core. However, the choice of starting materials and the specific reaction pathway differ significantly based on the desired substitution pattern.
Proposed Synthesis of this compound (Target Compound)
The synthesis of our target indanone is best approached through a multi-step sequence starting from a commercially available substituted benzene derivative. The key strategic decision is when to introduce the nitrogen functionality. Introducing it early simplifies the final cyclization but requires careful management of the activating/deactivating effects of the substituents. A plausible and efficient route involves the nitration of a suitable phenylpropionic acid, followed by reduction and cyclization.
Causality of Experimental Choices:
-
Nitration followed by Reduction: Placing the nitro group first is strategic. The nitro group is a meta-director, but the propionic acid side chain is an ortho-, para-director. Starting with 3-phenylpropionic acid allows for nitration at the para-position. Subsequent reduction to the amine provides the precursor for the acetamido group.
-
Polyphosphoric Acid (PPA) for Cyclization: PPA is a highly effective dehydrating agent and acidic catalyst for intramolecular Friedel-Crafts acylations, often providing higher yields and cleaner reactions for moderately activated systems compared to harsher Lewis acids like AlCl₃.[1]
Caption: Proposed synthetic workflow for this compound.
Literature-Based Synthesis of N-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (Comparative Analog)
The synthesis of the tetralone analog often starts from a different precursor, 4-phenylbutanoic acid, to accommodate the formation of the six-membered ring. The general logic of nitration, reduction, cyclization, and acetylation remains a valid strategy.
Causality of Experimental Choices:
-
Acyl Chloride Formation: For the six-membered ring closure, converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is common.[3][4] This allows the subsequent Friedel-Crafts cyclization to proceed under milder conditions using a Lewis acid like AlCl₃, which can be crucial for substrates with sensitive functional groups.[3]
Caption: Synthetic workflow for the comparative tetralone analog.
Part 2: Experimental Protocols
The following protocols are detailed, step-by-step methodologies derived from established chemical literature for the synthesis of the key intermediates and final products.
Protocol 1: Synthesis of 5-Amino-1-indanone (Indanone Intermediate)
-
Nitration: To a stirred solution of 3-phenylpropionic acid (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a mixture of nitric acid (1.1 eq.) and sulfuric acid. Maintain the temperature below 10°C. After addition, stir for 2 hours and then pour onto crushed ice. Filter the resulting precipitate, wash with cold water, and dry to yield 3-(4-nitrophenyl)propionic acid.
-
Reduction: Dissolve the nitro compound (1 eq.) in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC analysis shows complete consumption of the starting material. Filter the catalyst through Celite and concentrate the filtrate to obtain 3-(4-aminophenyl)propionic acid.
-
Cyclization: Add the amino acid (1 eq.) to polyphosphoric acid (PPA) (10x weight) at 80°C. Heat the mixture to 120°C and stir for 1 hour. Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring. Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-amino-1-indanone, which can be purified by column chromatography.
Protocol 2: Acetylation of 5-Amino-1-indanone (Final Target Compound)
-
Dissolve 5-amino-1-indanone (1 eq.) in dichloromethane (DCM).
-
Add acetic anhydride (1.2 eq.) and a catalytic amount of pyridine.[5]
-
Stir the reaction at room temperature for 4 hours. Monitor completion by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound.
Part 3: Comparative Data Analysis
The structural differences between the 5-membered indanone ring and the 6-membered tetralone ring are expected to manifest in their spectroscopic and chromatographic properties.
Table 1: Comparison of Expected Spectroscopic Data
| Property | This compound | N-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | Rationale for Differences |
| ¹H NMR (δ, ppm) | Acetyl CH₃: ~2.1-2.2Aliphatic CH₂: ~2.7 & ~3.1Aromatic H: ~7.5-8.0 | Acetyl CH₃: ~2.1-2.2Aliphatic CH₂: ~2.2, ~2.6 & ~3.0Aromatic H: ~7.4-7.9 | The tetralone has an additional CH₂ group, leading to a more complex aliphatic region. Ring strain in the indanone can shift adjacent proton signals slightly downfield. |
| ¹³C NMR (δ, ppm) | Carbonyl C=O: ~205-207Acetyl C=O: ~169Aliphatic C: ~25 & ~36 | Carbonyl C=O: ~197-199Acetyl C=O: ~169Aliphatic C: ~23, ~30 & ~39 | The 1-indanone carbonyl is typically deshielded (higher ppm) compared to the 1-tetralone carbonyl due to greater ring strain. |
| IR (cm⁻¹) | Aromatic C=O: ~1700-1715Amide C=O: ~1660-1670N-H stretch: ~3300 | Aromatic C=O: ~1680-1695Amide C=O: ~1660-1670N-H stretch: ~3300 | The carbonyl stretch of the indanone is at a higher frequency due to the five-membered ring's strain, a key diagnostic feature. |
| Mass Spec (m/z) | [M+H]⁺ = 190.08 | [M+H]⁺ = 204.10 | The mass difference of 14 corresponds to the additional CH₂ group in the tetralone ring. |
Note: NMR data are estimations based on foundational principles and data from structurally similar compounds.[6][7][8][9][10] Experimental values should be determined for confirmation.
Part 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of synthetic intermediates and final compounds is critical. Reverse-phase HPLC is an ideal method for assessing the purity of these aromatic ketones.[11][12]
Protocol 3: General HPLC Method for Purity Analysis
-
System: A standard HPLC system with a UV detector is sufficient.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid - TFA) is effective.
-
Start with 30% ACN.
-
Ramp to 95% ACN over 15 minutes.
-
Hold at 95% ACN for 2 minutes.
-
Return to 30% ACN and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 ACN/water mixture. Inject 10 µL.
Caption: Standard workflow for HPLC purity analysis of synthesized compounds.
Expected Chromatographic Behavior
-
Retention Time: Given its slightly larger size and additional aliphatic character, N-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is expected to be slightly more nonpolar than its indanone counterpart. Therefore, under reverse-phase conditions, the tetralone analog should exhibit a slightly longer retention time.
-
Peak Shape: Both compounds are expected to produce sharp, symmetrical peaks, indicative of good chromatographic behavior. The presence of significant secondary peaks would indicate impurities from starting materials or side reactions.
Conclusion
This guide provides a comparative framework for the synthesis and analysis of this compound and its six-membered ring analog. While both molecules can be constructed using the robust Friedel-Crafts acylation, the choice of a five- vs. six-membered ring dictates the selection of starting materials and may influence the optimal cyclization conditions. The analytical differences, particularly in ¹³C NMR and IR spectroscopy, provide clear, diagnostic markers to distinguish between these two important scaffolds. Researchers can use this guide to inform their synthetic planning and to establish robust analytical methods for quality control in their drug discovery and development pipelines.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www3.nd.edu [www3.nd.edu]
- 9. rsc.org [rsc.org]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide for Drug Development Professionals
Introduction: The Significance of the Indanone Core
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a key building block in medicinal chemistry. Its core structure, the 1-indanone scaffold, is a privileged motif found in a multitude of biologically active compounds. These derivatives have demonstrated a wide spectrum of therapeutic potential, including applications as antiviral, anti-inflammatory, and neuroprotective agents.[1] The strategic placement of the acetamide group at the 5-position offers a crucial vector for further molecular elaboration, making the efficient and scalable synthesis of this intermediate a topic of considerable interest to researchers in drug discovery and process development.
This guide provides an in-depth, comparative analysis of two primary synthetic strategies for preparing this compound. We will dissect a classical approach involving the construction of the indanone ring via Friedel-Crafts acylation and a more convergent, alternative route that functionalizes a pre-existing indanone core. Each route will be evaluated on its chemical logic, experimental feasibility, and key performance metrics, providing researchers with the critical insights needed to select the optimal pathway for their specific laboratory or production requirements.
Route A: Late-Stage Functionalization via Nitration of 1-Indanone
This synthetic approach is arguably the more direct and common strategy, beginning with the commercially available and relatively inexpensive 1-indanone. The core logic is to first establish the bicyclic indanone system and then introduce the required nitrogen functionality onto the aromatic ring through electrophilic aromatic substitution, followed by reduction and acetylation.
Logical Workflow for Route A
The pathway proceeds in three distinct, high-yielding steps. The initial nitration is a classic electrophilic aromatic substitution, followed by a robust reduction of the nitro group, and concluding with a standard N-acetylation.
Caption: Logical workflow for the Late-Stage Functionalization approach (Route A).
Detailed Experimental Protocols for Route A
Step 1: Synthesis of 5-Nitro-1-indanone (Nitration)
The nitration of 1-indanone is achieved using a standard mixed acid protocol. The sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this electrophilic aromatic substitution.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-indanone (1.0 eq) to concentrated sulfuric acid (H₂SO₄).
-
Maintain the temperature below 10 °C while adding a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
-
-
Expected Yield: ~85-95%.
Step 2: Synthesis of 5-Amino-1-indanone (Reduction)
The reduction of the aromatic nitro group can be accomplished through various methods. Catalytic hydrogenation is a clean method, but metal-acid reductions are often more practical for smaller-scale laboratory synthesis and are highly effective. The use of tin(II) chloride is particularly advantageous as it is selective for the nitro group in the presence of the ketone.
-
Procedure (using SnCl₂):
-
Suspend 5-nitro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid (HCl) to the suspension.
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (~8-9). This will precipitate tin salts.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane. The tin salts can be removed by filtration through a pad of celite before or after extraction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Expected Yield: ~80-90%.
Step 3: Synthesis of this compound (Acetylation)
This final step is a standard nucleophilic acyl substitution where the primary amine of 5-amino-1-indanone attacks acetic anhydride.
-
Procedure:
-
Dissolve 5-amino-1-indanone (1.0 eq) in a solvent such as dichloromethane or acetic acid.
-
Add acetic anhydride (1.1-1.2 eq) to the solution. A base like pyridine or triethylamine can be added as a catalyst and to scavenge the acetic acid byproduct, although the reaction often proceeds without it.
-
Stir the reaction at room temperature for 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
If necessary, adjust the pH to neutral. Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product can be purified by recrystallization (e.g., from ethanol/water).
-
-
Expected Yield: >90%.
Route B: Friedel-Crafts Cyclization of an N-Acetyl-Arylpropanoic Acid
This approach builds the molecule from a linear precursor, culminating in the formation of the indanone ring as the final key step. This strategy involves an intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction. The key is the synthesis of the requisite precursor, 3-(3-acetamidophenyl)propanoic acid.
Logical Workflow for Route B
This pathway is more linear and involves the initial synthesis of a substituted cinnamic acid, followed by a tandem reduction of two distinct functional groups, an acetylation, and the final ring-closing reaction.
Caption: Logical workflow for the Friedel-Crafts Cyclization approach (Route B).
Detailed Experimental Protocols for Route B
Step 1: Synthesis of 3-(3-Nitrophenyl)acrylic acid (m-Nitrocinnamic Acid)
This is a classic Knoevenagel condensation between an aldehyde and an active methylene compound (malonic acid), typically catalyzed by a base like pyridine.
-
Procedure:
-
In a round-bottom flask, combine m-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine.
-
Heat the mixture, often with a small amount of piperidine as a co-catalyst, to around 100 °C for several hours. The reaction progress can be monitored by the evolution of CO₂.
-
After cooling, pour the reaction mixture into water and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[2]
-
-
Expected Yield: ~75-85%.
Step 2: Synthesis of 3-(3-Aminophenyl)propanoic acid (Reduction)
This crucial step involves the simultaneous reduction of the aromatic nitro group and the alkene double bond. Catalytic hydrogenation is the method of choice for this transformation as it efficiently reduces both functionalities in a single operation.
-
Procedure:
-
Dissolve 3-(3-nitrophenyl)acrylic acid (1.0 eq) in a solvent like ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) (typically 1-4 atm or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
-
Expected Yield: >90%.
Step 3: Synthesis of 3-(3-Acetamidophenyl)propanoic acid (Acetylation)
This is a standard acetylation of an amino acid derivative.
-
Procedure:
-
Dissolve 3-(3-aminophenyl)propanoic acid (1.0 eq) in water with a slight excess of a base like sodium hydroxide.
-
Cool the solution in an ice bath and add acetic anhydride (1.2 eq) portion-wise while stirring vigorously.
-
Maintain the reaction at room temperature for 1-2 hours after addition is complete.
-
Acidify the solution with HCl to precipitate the N-acetylated product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Expected Yield: ~85-95%.
Step 4: Synthesis of this compound (Friedel-Crafts Cyclization)
The final ring closure is an intramolecular electrophilic aromatic substitution. The carboxylic acid is activated by a strong acid catalyst to form an acylium ion, which is then attacked by the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both the acid catalyst and the solvent.
-
Procedure:
-
Add 3-(3-acetamidophenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).
-
Heat the mixture with mechanical stirring to 80-100 °C for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the viscous mixture slightly and pour it carefully onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash extensively with water, followed by a dilute sodium bicarbonate solution to remove any remaining acid.
-
The crude product can be purified by recrystallization.
-
-
Expected Yield: ~70-85%.
Comparative Analysis
| Parameter | Route A: Late-Stage Functionalization | Route B: Friedel-Crafts Cyclization | Justification & Expert Insights |
| Number of Steps | 3 | 4 | Route A is more convergent, offering a shorter path to the target molecule from a common starting material. |
| Overall Yield (Est.) | ~55-75% | ~45-65% | Route A generally proceeds with higher yielding steps, particularly the final acetylation, leading to a better overall throughput. |
| Starting Materials | 1-Indanone | m-Nitrobenzaldehyde, Malonic Acid | 1-Indanone is a readily available and cost-effective starting material. The precursors for Route B are also common but require an initial condensation step. |
| Key Reactions | Nitration, Nitro Reduction, Acetylation | Knoevenagel, Catalytic Hydrogenation, Friedel-Crafts | Route A relies on well-understood, robust reactions. Route B's Friedel-Crafts cyclization can sometimes be substrate-sensitive and require optimization of the acid catalyst and temperature. |
| Scalability | High | Moderate to High | Both routes are scalable. However, the large volumes of PPA and the exothermic nature of its quenching in Route B can pose challenges on a larger scale compared to the more standard unit operations in Route A. |
| Safety & Hazards | Use of potent nitrating agents (HNO₃/H₂SO₄). | Use of flammable pyridine and high-temperature reactions with strong acids (PPA). Catalytic hydrogenation requires specialized equipment for handling H₂ gas. | Both routes involve hazardous materials. Route A's use of mixed acid requires careful temperature control to avoid runaway reactions and over-nitration. The handling of hydrogen gas in Route B requires appropriate safety infrastructure. |
| Purification | Straightforward precipitations and extractions. Final product is often crystalline. | Intermediates may require recrystallization. The workup of PPA reactions can be cumbersome due to the viscous nature of the medium. | Route A generally involves cleaner transformations with easier isolation of intermediates and the final product. |
Conclusion and Recommendations
For most laboratory-scale applications and for process development campaigns where speed and efficiency are paramount, Route A (Late-Stage Functionalization) is the recommended pathway. Its primary advantages are a shorter sequence, higher overall yield, and the use of a readily available, advanced intermediate (1-indanone). The reactions involved are standard, high-yielding transformations that are generally reliable and easy to perform and purify.
Route B (Friedel-Crafts Cyclization) represents a valid and classic approach to constructing the indanone core. It offers excellent opportunities for generating structural diversity early in the synthesis, as various substituted benzaldehydes can be employed. However, for the specific synthesis of this compound, it is longer and potentially lower-yielding than Route A. It may be considered if 1-indanone is unavailable or prohibitively expensive, or if specific analogues derived from different benzaldehydes are the ultimate goal.
Ultimately, the choice of synthetic route will depend on the specific objectives of the research team, including scale, available starting materials, timeline, and safety infrastructure. This guide provides the necessary data and procedural insights to make an informed decision.
References
A Comparative Efficacy Analysis of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide Analogs as Melatonin Receptor Agonists
This guide provides a comprehensive comparison of the efficacy of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide analogs as melatonin receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) and presents supporting experimental data to inform the selection and design of potent and selective MT₁ and MT₂ receptor ligands.
Introduction: The Therapeutic Potential of Melatonin Receptor Agonists
Melatonin, a neurohormone primarily secreted by the pineal gland, plays a pivotal role in regulating the circadian rhythm and sleep-wake cycle through its interaction with G-protein coupled receptors, MT₁ and MT₂.[1] The development of synthetic agonists for these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia and other sleep-related disorders.[2][3] Ramelteon, a selective MT₁/MT₂ receptor agonist with a tricyclic indan derivative structure, is a notable example of a clinically approved drug in this class.[4][5] The this compound scaffold serves as a crucial pharmacophore in the design of novel melatonin receptor agonists. This guide focuses on a series of analogs built upon this core structure, specifically indeno[5,4-d][6][7]oxazole and indeno[5,4-d][6][7]thiazole derivatives, to elucidate the impact of structural modifications on their binding affinity and selectivity for MT₁ and MT₂ receptors.
Comparative Efficacy of Indanone Analogs at Melatonin Receptors
The following table summarizes the in vitro binding affinities (Ki values) of a series of this compound analogs for human MT₁ and MT₂ receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | R¹ | X | MT₁ Ki (nM) | MT₂ Ki (nM) | MT₁/MT₂ Selectivity Ratio |
| 3b | H | O | 0.031 | 0.070 | 0.44 |
| 4a | CH₃ | S | 0.037 | 0.086 | 0.43 |
| 5a | CH₃ | N | 0.20 | 1.4 | 0.14 |
Data sourced from a 2021 study published in the Journal of Medicinal Chemistry.[1]
Structure-Activity Relationship (SAR) Insights
The data presented above reveals key structural modifications that influence the binding affinity of these analogs at the MT₁ and MT₂ receptors.
-
Heterocyclic Ring System: The introduction of an oxazole (Compound 3b ) or a thiazole (Compound 4a ) ring fused to the indanone core results in exceptionally high binding affinities for both MT₁ and MT₂ receptors, with Ki values in the low nanomolar range.[1] The thiazole ring in compound 4a appears to be a bioisosteric replacement for the oxazole ring in 3b , with a negligible impact on affinity.
-
Substitution at R¹: The presence of a methyl group at the R¹ position in the thiazole analog 4a leads to a slight decrease in binding affinity compared to the unsubstituted oxazole analog 3b .[1] This suggests that this position may be sensitive to steric bulk.
-
Alternative Heterocycle: The replacement of the oxazole/thiazole moiety with a pyrazolopyridine ring system (Compound 5a ) results in a significant decrease in binding affinity, particularly for the MT₂ receptor.[1] This highlights the importance of the specific five-membered heterocyclic ring for optimal receptor interaction.
Experimental Design and Rationale: Radioligand Binding Assays
The determination of binding affinities (Ki values) for the melatonin receptors was performed using a competitive radioligand binding assay. This in vitro technique is a cornerstone of early-stage drug discovery, providing a quantitative measure of a compound's ability to interact with its target receptor.
Causality Behind Experimental Choices:
-
Target: Recombinant human MT₁ and MT₂ receptors expressed in a stable cell line are used to ensure a high concentration of the target receptors and to eliminate confounding interactions with other proteins.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the melatonin receptors (e.g., [³H]-melatonin) is employed. The displacement of this radioligand by the test compound is measured.
-
Competition Format: A competition binding assay is chosen to determine the affinity of the unlabeled test compounds. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀), the inhibition constant (Ki) can be calculated. This provides a standardized measure of binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing recombinant human MT₁ or MT₂ receptors are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
Assay Buffer: A Tris-HCl buffer (pH 7.4) containing appropriate salts is used for the binding assay.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-melatonin and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value for each compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of Melatonin Receptors
Caption: Melatonin Receptor Signaling Pathway.
Upon binding of an agonist, both MT₁ and MT₂ receptors couple to the inhibitory G-protein (Gᵢ), leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA) and the phosphorylation of the transcription factor CREB. This signaling cascade ultimately contributes to the sleep-promoting effects of melatonin and its agonists.
Conclusion
The this compound scaffold is a versatile platform for the development of potent melatonin receptor agonists. The comparative analysis of the indeno[5,4-d][6][7]oxazole and indeno[5,4-d][6][7]thiazole analogs demonstrates that subtle modifications to the heterocyclic ring system and its substituents can significantly impact binding affinity. The high-affinity analogs identified in these studies represent promising leads for the development of novel therapeutics for sleep disorders. The experimental protocols and SAR insights provided in this guide offer a valuable resource for researchers in the field of medicinal chemistry and pharmacology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. physoc.org [physoc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
N-Acetylated Indane Compounds: A Comparative Guide to Their Biological Effects
This guide provides a comprehensive literature review of the biological effects of N-acetylated indane compounds, designed for researchers, scientists, and drug development professionals. Delving into their interactions with biological systems, this document offers a comparative analysis of their performance, supported by experimental data and detailed protocols.
Introduction to N-Acetylated Indane Compounds
N-acetylated indane compounds are a class of molecules characterized by a fused bicyclic structure of a benzene ring and a cyclopentane ring, with an N-acetyl group attached to a side chain. This structural motif has proven to be a versatile scaffold in medicinal chemistry, leading to the development of compounds with a range of biological activities. The indane core provides a rigid framework that can be strategically modified to optimize interactions with various biological targets. The N-acetyl group, in particular, plays a crucial role in the pharmacological profile of these compounds, often influencing their binding affinity, selectivity, and pharmacokinetic properties.
Melatonin Receptor Agonism: The Primary Biological Target
The most extensively studied biological effect of N-acetylated indane compounds is their agonist activity at melatonin receptors, MT1 and MT2. These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus of the brain and are instrumental in regulating circadian rhythms and sleep.
Comparative Analysis of Melatonin Receptor Agonists
Several N-acetylated indane derivatives have been synthesized and evaluated for their affinity and potency at melatonin receptors. A notable example is Ramelteon, an FDA-approved drug for insomnia. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of Ramelteon and melatonin for human MT1 and MT2 receptors.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (IC50) |
| Ramelteon | MT1 | 14.0 pM[1] | 21.2 pM[2] |
| MT2 | 112 pM[1] | 53.4 pM[2] | |
| Melatonin | MT1 | ~80 pM | 77.8 pM[2] |
| MT2 | ~383 pM | 904.0 pM[2] |
Ramelteon exhibits a significantly higher affinity for both MT1 and MT2 receptors compared to the endogenous ligand, melatonin, with a preference for the MT1 receptor.[1][2][3] This enhanced affinity is attributed to the conformational constraint imposed by the indane ring system, which orients the N-acetyl side chain in a favorable conformation for receptor binding.
Structure-Activity Relationship (SAR) Insights
The development of N-acetylated indane melatonin receptor agonists has been guided by extensive structure-activity relationship studies. Key findings include:
-
The N-acyl group: The length and nature of the N-acyl chain significantly impact potency. While the N-acetyl group is common, substitution with propanoyl or butanoyl groups can sometimes increase binding affinity.[4]
-
The indane core: The rigid indane scaffold is crucial for high-affinity binding. Modifications to the indane ring can alter selectivity and potency.
-
Substituents on the aromatic ring: The position and nature of substituents on the benzene ring of the indane core influence receptor affinity and selectivity.
Experimental Protocol: Radioligand Binding Assay for Melatonin Receptors
The determination of binding affinities (Ki values) for melatonin receptors is typically performed using a competitive radioligand binding assay.
Objective: To determine the binding affinity of a test compound for the MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test compounds (unlabeled).
-
Non-specific binding control: Melatonin (high concentration).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled melatonin.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Signaling pathway of N-acetylated indane compounds at melatonin receptors.
Anticancer Activity: An Emerging Area of Investigation
While less explored than their melatonergic effects, some indane derivatives have shown promise as anticancer agents. The research in this area for N-acetylated indanes is still in its early stages, but preliminary findings suggest potential cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity Data
Studies on novel indane scaffolds have demonstrated cytotoxic activity in a range of human cancer cell lines. While not all of these are explicitly N-acetylated, they provide a basis for further investigation into this chemical class. For example, a lead compound from a series of novel indane scaffolds displayed an IC50 value of 1.0 µM against the HER2+ breast cancer cell line SKBR3.[5] Another study on indan-1-one, a related structure, showed IC50 values of 100 µM in SKBR3, A549, and MCF7 cells, and 40.88 µM in DU145 prostate cancer cells.[5]
More specific research on N-acetylated compounds, though not indanes, has shown that acetylation can enhance anticancer activity.[6] This suggests that N-acetylation of bioactive indane scaffolds could be a promising strategy for developing novel anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Objective: To determine the cytotoxic effect of an N-acetylated indane compound on cancer cells and calculate its IC50 value.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test compound (N-acetylated indane derivative).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential in Neurodegenerative Diseases
The indane scaffold is present in drugs used for the treatment of neurodegenerative diseases, such as Donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.[8] While direct evidence for the efficacy of N-acetylated indane compounds in neurodegenerative diseases is limited, their structural similarity to known neuroprotective agents suggests they are a promising area for future research.
Some aminoindane derivatives have been investigated as monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease.[9][10] N-acetylation could modulate the activity and selectivity of these compounds.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of acetylcholinesterase.[11]
Objective: To determine the inhibitory effect of an N-acetylated indane compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: Phosphate buffer, pH 8.0.
-
Test compound.
-
96-well plate and microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to each well (except for the blank).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.
Antimicrobial and Antiviral Activities
The exploration of N-acetylated indane compounds for antimicrobial and antiviral properties is a nascent field. While some indane derivatives have shown antibacterial activity, and N-acetylated compounds in other chemical classes have demonstrated antimicrobial and antiviral effects, there is a lack of extensive research specifically on N-acetylated indanes in this area.[12][13] This represents a potential opportunity for new drug discovery efforts.
Conclusion and Future Directions
N-acetylated indane compounds have firmly established their significance in medicinal chemistry, primarily as high-affinity melatonin receptor agonists. The commercial success of Ramelteon underscores the therapeutic potential of this chemical class in treating sleep disorders. The comparative analysis presented in this guide highlights the superior binding affinities of these synthetic analogs over the endogenous hormone, melatonin.
Emerging research into the anticancer and neuroprotective activities of indane derivatives suggests that N-acetylated versions of these scaffolds warrant further investigation. The modular nature of the N-acetylated indane structure allows for systematic modifications to explore and optimize their activity against a wider range of biological targets. Future research should focus on:
-
Expanding the library of N-acetylated indane compounds: Synthesizing and screening a broader range of analogs will provide a more comprehensive understanding of their structure-activity relationships for various biological targets.
-
Investigating anticancer mechanisms: For compounds showing cytotoxic activity, detailed mechanistic studies are needed to identify their molecular targets and pathways of action.
-
Exploring neuroprotective effects: Given the prevalence of the indane scaffold in neuroactive drugs, a focused effort to evaluate N-acetylated indanes in models of neurodegenerative diseases is justified.
-
Screening for antimicrobial and antiviral activity: The dearth of information in this area presents a clear opportunity for new discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. scribd.com [scribd.com]
- 9. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. mdpi.com [mdpi.com]
The Unseen Workhorse: A Comparative Guide to the Synthetic Applications of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
In the landscape of drug discovery and medicinal chemistry, the focus often gravitates towards final, biologically active compounds. However, the journey to these therapeutic agents is paved with critical, yet often unheralded, intermediates. N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a functionalized indanone, represents one such pivotal building block. While not a therapeutic agent in itself, its structural features offer a versatile scaffold for the synthesis of a new generation of bioactive molecules.
This guide provides an in-depth analysis of this compound, not as an end-product, but as a key intermediate. We will objectively explore its synthetic utility, compare potential preparative routes, and, by examining the applications of its derivatives, illuminate its potential in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage underexplored chemical scaffolds for novel therapeutic development.
The Indanone Core: A Privileged Scaffold in Medicinal Chemistry
The indanone motif is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities.[1][2] This is due to its rigid, bicyclic nature which can effectively present pharmacophoric features in a defined three-dimensional space, leading to specific and high-affinity interactions with biological targets. Derivatives of the indanone core have been successfully developed into drugs and clinical candidates for various therapeutic areas, including:
-
Neurodegenerative Diseases: The most prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core.[1][2]
-
Anticancer Agents: Indanone derivatives have shown promise in oncology, with some compounds exhibiting potent antiproliferative effects.[1]
-
Antiviral and Antimicrobial Agents: The scaffold has been explored for the development of novel treatments against various pathogens.[1][2]
This compound, by incorporating an acetamido group at the 5-position, provides a key functional handle for further chemical modifications, making it a valuable starting point for creating diverse libraries of potential drug candidates.
Synthesis of this compound: A Comparative Overview of Synthetic Routes
The efficient synthesis of the starting material is a critical first step in any drug discovery program. For this compound, the primary synthetic strategy revolves around the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid precursor. Below, we compare the two main approaches.
Method A: Direct Cyclization of 3-(3-Acetamidophenyl)propanoic Acid
This method involves the direct, one-pot cyclization of 3-(3-acetamidophenyl)propanoic acid using a strong acid catalyst.
Advantages:
-
Atom Economy: This one-step process is more environmentally friendly as it generates water as the primary byproduct.[3]
-
Simplicity: A single reaction step simplifies the overall process.
Disadvantages:
-
Harsh Conditions: Often requires high temperatures and superacidic catalysts like polyphosphoric acid (PPA) or triflic acid, which can be challenging to handle at scale and may not be compatible with other sensitive functional groups.[1][3]
Method B: Two-Step Cyclization via the Acyl Chloride
This approach involves converting the carboxylic acid to a more reactive acyl chloride, which then undergoes Friedel-Crafts cyclization under milder conditions using a Lewis acid catalyst.
Advantages:
-
Milder Conditions: The cyclization step can often be performed at lower temperatures, improving the functional group tolerance.[3]
-
Higher Yields: This method can sometimes lead to higher overall yields due to the increased reactivity of the acyl chloride.
Disadvantages:
-
Additional Step: The extra step of forming the acyl chloride adds to the overall synthesis time and cost.
-
Corrosive Byproducts: The use of reagents like thionyl chloride or oxalyl chloride generates corrosive byproducts such as HCl and SO2.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of the Acyl Chloride
This protocol is based on the general principles of Friedel-Crafts reactions for the synthesis of indanones.[3]
Step 1: Formation of 3-(3-Acetamidophenyl)propionyl Chloride
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(3-acetamidophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude 3-(3-acetamidophenyl)propionyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Downstream Applications: From Intermediate to Bioactive Candidate
While peer-reviewed studies detailing the direct conversion of this compound into specific, named drug candidates are limited, the patent literature provides insights into its utility. The primary reaction handle is the ketone at the 1-position, which can be elaborated into more complex structures.
A key synthetic transformation is the Knoevenagel condensation , where the ketone reacts with an active methylene compound, followed by further modifications to introduce diverse pharmacophores. This positions this compound as a valuable starting material for libraries of compounds targeting a range of biological endpoints.
For instance, the indanone core is a known scaffold for kinase inhibitors . Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The planar nature of the indanone ring can serve as a scaffold to which substituents are appended to interact with specific residues in the kinase domain. The acetamido group can act as a hydrogen bond donor or acceptor, or as a point for further derivatization to enhance potency and selectivity.
Comparative Analysis and Future Directions
The true value of this compound lies in its potential. When compared to other simple indanones, the 5-acetamido group offers a distinct advantage for creating diversity-oriented libraries for high-throughput screening.
Alternative Scaffolds: While other scaffolds like indoles, quinolines, and pyrazoles are also widely used in medicinal chemistry, the indanone core of this compound offers a different three-dimensional shape and rigidity, which can be advantageous for targeting specific protein-protein interactions or enzyme active sites that are not well-addressed by other scaffolds.
Proposed Research Workflow: Based on the known activities of the indanone class, a logical next step for researchers utilizing this compound would be to:
-
Library Synthesis: Generate a library of derivatives through reactions at the ketone and modifications of the acetamido group.
-
High-Throughput Screening: Screen this library against a panel of disease-relevant targets, such as a broad kinase panel or in cell-based phenotypic assays for neuroprotection or anticancer activity.
-
Hit-to-Lead Optimization: For any identified "hits," perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a prime example of a chemical intermediate whose value is defined by its potential. While it may not be the final actor on the therapeutic stage, it is a critical component in the script of drug discovery. Its robust synthesis and the privileged nature of the indanone scaffold make it a compelling starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. By providing a detailed understanding of its synthesis and potential applications, this guide aims to empower researchers to unlock the full potential of this versatile building block.
Visualizations
Synthetic Pathways to this compound
Caption: Comparative synthetic routes to the target intermediate.
Proposed Experimental Workflow for Drug Discovery
Caption: A proposed workflow for utilizing the intermediate in drug discovery.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical reagents and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide (CAS Number: 58161-35-6), ensuring the safety of laboratory personnel and the protection of our environment.[1][2] This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and compliance.
Part 1: Waste Characterization and Hazard Assessment
The foundational step in proper chemical disposal is a thorough characterization of the waste. This involves identifying its hazardous properties to ensure it is segregated, stored, and treated correctly.
1.1. Inferred Hazard Profile:
Based on its chemical structure and data from analogous compounds, this compound waste should be managed as if it possesses the following characteristics:
-
Toxicity: Assumed to be harmful if swallowed or inhaled.[3]
-
Irritant: Potential to cause skin and eye irritation upon contact.[3]
-
Chronic Health Effects: May have potential for long-term health effects, a common concern with complex organic molecules used in research.[4]
1.2. Regulatory Framework:
All chemical waste disposal is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[5][6] This guide aligns with the principles outlined in the Resource Conservation and Recovery Act (RCRA), which mandates the "cradle-to-grave" management of hazardous waste.
Table 1: Waste Profile for this compound
| Property | Identifier/Value | Source/Rationale |
| Chemical Name | This compound | IUPAC[1] |
| CAS Number | 58161-35-6 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.214 g/mol | [1] |
| Physical Form | Solid | Assumed based on typical laboratory reagents of this type. |
| Anticipated Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Potential Carcinogen | Inferred from related compounds like Acetamide.[3][4] |
| EPA Waste Code | To be determined by a certified EHS professional, likely a "U" or "P" listed waste if unused, or characteristic waste if mixed with solvents. | EPA Hazardous Waste Regulations[7][8] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe handling and disposal of this compound waste from the point of generation to its final collection.
2.1. Personal Protective Equipment (PPE):
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[3]
-
Body Protection: A standard laboratory coat.
2.2. Waste Segregation and Containment:
Proper segregation is critical to prevent dangerous chemical reactions.[9]
-
Solid Waste:
-
Collect waste this compound, including contaminated items like weigh boats, filter paper, and gloves, in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, screw-top lid to prevent spills and the release of dust or vapors.
-
Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents.[9][10]
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect in a separate, clearly labeled, and compatible liquid waste container.
-
Segregate based on the solvent type (e.g., halogenated vs. non-halogenated solvents), as this affects the disposal cost and method.[11]
-
2.3. Labeling of Waste Containers:
Accurate labeling is a legal requirement and essential for safety.[5]
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must include:
2.4. Storage in a Satellite Accumulation Area (SAA):
Laboratories must designate an SAA for the temporary storage of hazardous waste.[5][9]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Store the waste container in the designated SAA, ensuring it is kept closed at all times except when adding waste.
-
The SAA should be in a well-ventilated area, away from ignition sources, and with secondary containment to capture any potential leaks.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][12]
2.5. Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for a specified period (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for proper disposal.
Part 3: Prohibited Disposal Methods
To ensure compliance and safety, the following disposal methods are strictly prohibited for this compound:
-
Sink Disposal: This compound is not to be poured down the drain. Its potential toxicity and environmental impact make this practice unsafe and non-compliant.[9]
-
Regular Trash Disposal: As a hazardous chemical, it must not be disposed of in the regular solid waste stream.
-
Evaporation in a Fume Hood: While sometimes used for volatile solvents, this is not an acceptable disposal method for non-volatile chemical solids or solutions containing them.[14]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. The principles of responsible chemical management are as integral to scientific excellence as the discoveries made at the bench.
References
- 1. This compound | CAS 58161-35-6 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. epa.gov [epa.gov]
- 13. rmu.edu [rmu.edu]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comprehensive Guide to Personal Protective Equipment for Handling N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, a compound of interest for various research applications, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.
Hazard Analysis: A Synthesis of Structural Precedents
To establish a robust safety protocol, we must first understand the potential hazards. By examining the constituent parts of this compound, we can infer a likely hazard profile.
-
The Acetamide Moiety: Acetamide itself is a substance that requires careful handling. It is suspected of causing cancer.[1][2] Furthermore, related acetamide compounds are known to cause skin, eye, and respiratory irritation.[3] Given this, this compound should be treated as a potential carcinogen and irritant.
-
The 1-Indanone Core: The 1-indanone structure is a ketone. While not as hazardous as the acetamide group, it is known to cause eye irritation.[4] Handling procedures for 1-indanone recommend avoiding dust formation and ensuring adequate ventilation.[5][6]
Inferred Hazard Profile for this compound:
| Hazard Class | Inferred Risk | Justification |
| Carcinogenicity | Suspected Carcinogen | Based on the known hazards of Acetamide.[1][2] |
| Skin Irritation/Corrosion | Potential Irritant | Common hazard for aromatic amides. |
| Eye Irritation/Damage | Potential Irritant | Based on the known hazards of 1-Indanone.[4] |
| Respiratory Irritation | Potential Irritant | Particularly if handled as a powder, based on related compounds.[3] |
| Acute Oral Toxicity | Potentially Harmful | A common precaution for research chemicals. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the inferred hazards, a comprehensive PPE strategy is essential. This involves more than just wearing gloves; it's about creating a barrier between the researcher and the chemical.
Primary Engineering Controls: Your First Line of Defense
Before considering wearable PPE, always prioritize engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides good resistance to a range of chemicals. Double-gloving offers extra protection against tears and contamination during doffing. |
| Eye Protection | Chemical splash goggles | Protects against dust particles and splashes. Safety glasses are not sufficient. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |
Enhanced Respiratory Protection
In situations where dust generation is unavoidable or if working outside of a fume hood is absolutely necessary (not recommended), respiratory protection is required.
-
Respirator: A NIOSH-approved N95 or higher-rated respirator should be used to prevent inhalation of fine particles.[6] Proper fit-testing is essential for respirator effectiveness.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE before handling the chemical.
Safe Handling Practices
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: Use a disposable weigh boat to handle the solid compound. Tare the balance with the weigh boat before adding the chemical.
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust.
-
In Case of a Spill:
-
Small Spill: If a small amount of solid is spilled within the fume hood, gently wipe it up with a damp paper towel and place it in a sealed bag for disposal.
-
Large Spill: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Doffing PPE Workflow
The order of PPE removal is critical to prevent cross-contamination.
Caption: Step-by-step procedure for safely removing PPE to avoid contamination.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for non-halogenated organic waste.[7][8][9] Do not pour any amount down the drain.[8]
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of waste generated from handling the chemical.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6][11] Seek immediate medical attention.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. westliberty.edu [westliberty.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ethz.ch [ethz.ch]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
